Benzophenone-2,4,5-tricarboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzoylbenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPSIOWWYARAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468021 | |
| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135989-69-4 | |
| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone-2,4,5-tricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid, also known as 5-Benzoylbenzene-1,2,4-tricarboxylic acid. This document is intended to serve as a core reference for professionals in research and development.
Core Chemical and Physical Properties
This compound is a complex organic molecule, notable for its benzophenone core functionalized with three carboxylic acid groups. These features make it a valuable building block in the synthesis of advanced polymers and specialty materials.
General Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Benzoylbenzene-1,2,4-tricarboxylic Acid, 2,4,5-Tricarboxybenzophenone |
| CAS Number | 135989-69-4[1][2] |
| Molecular Formula | C₁₆H₁₀O₇[1][3] |
| Appearance | White to almost white powder/crystal[1][3] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 314.25 g/mol [1][3] |
| Melting Point | 224 °C |
| Boiling Point | 637 °C |
| Density | 1.531 g/cm³ |
| Flash Point | 353 °C |
| Solubility | Soluble in Methanol |
| Purity | Typically >98.0%[1][3] |
| Storage | Room temperature, in a cool, dark place is recommended. |
Molecular Identifiers
| Identifier | Value |
| SMILES | O=C(O)c1cc(C(=O)O)c(C(=O)c2ccccc2)cc1C(=O)O[3][4] |
| InChI | InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)[3][4] |
| InChIKey | OGQPSIOWWYARAZ-UHFFFAOYSA-N[3][4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the surveyed literature. However, data for the related compound, Benzophenone-2,4'-dicarboxylic acid , can serve as a useful reference point for researchers.
-
¹H NMR and ¹³C NMR: Spectral data for Benzophenone-2,4'-dicarboxylic acid are available and can provide insights into the expected peak regions for the tricarboxylic acid derivative.[5][6]
-
FT-IR: Fourier-transform infrared spectroscopy of benzophenone and its derivatives typically shows a strong absorption band around 1652 cm⁻¹ corresponding to the C=O stretching vibration of the ketone group.[7] The carboxylic acid groups will exhibit characteristic broad O-H stretches and C=O stretches.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a common route for preparing benzophenone polycarboxylic acids involves a two-step process: Friedel-Crafts acylation followed by oxidation of alkyl side chains. The following protocol for the synthesis of 3,3',4,4'-benzophenonetetracarboxylic acid from 3,3',4,4'-tetramethylbenzophenone illustrates this general methodology.[8]
Representative Synthesis: Two-Step Preparation of a Benzophenone Polycarboxylic Acid[9]
Step 1: Autoxidation of Tetramethylbenzophenone
-
Reaction Setup: A solution is prepared with 3,3',4,4'-tetramethylbenzophenone, cobaltous acetate tetrahydrate (catalyst), and sodium bromide (promoter) in a mixture of acetic acid and acetic anhydride.[8]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 100°C to 125°C.[8] Oxygen is passed through the solution at a controlled rate (e.g., 150-200 ml/min) with stirring.[8]
-
Reaction Progression: The reaction is allowed to proceed for several hours (e.g., 7 hours), during which the tetramethylbenzophenone is oxidized. This forms a crude mixture containing acetoxyphthalide intermediates and some of the desired benzophenonetetracarboxylic acid dianhydride.[8]
-
Solvent Removal: After the reaction, the acetic acid and acetic anhydride are removed from the crude reaction mixture.[8]
Step 2: Ionic Oxidation to the Final Product
-
Oxidation: The crude mixture from Step 1 is treated with an aqueous alkaline sodium hypochlorite solution.[8]
-
Reaction Conditions: The solution is stirred at ambient temperature for a period (e.g., 2 hours), followed by gentle heating (e.g., 50-55°C for 1 hour).[8]
-
Acidification and Precipitation: The solution is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid. This causes the final product, 3,3',4,4'-benzophenonetetracarboxylic acid, to precipitate as a solid.[8]
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried.[8]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analytical characterization of benzophenone derivatives, a process applicable to this compound.
Caption: General workflow for the characterization of benzophenone derivatives.
Applications and Relevance
This compound is primarily of interest in the fields of organic synthesis and material science. Its key applications include:
-
High-Performance Polymers: It serves as a monomer or cross-linking agent in the production of polymers and resins with high thermal stability and robust mechanical properties.
-
Advanced Coatings and Adhesives: The multiple carboxylic acid groups enhance cross-linking, leading to more durable and resilient coatings and adhesives.
-
Photoactive Materials: It is used in the synthesis of UV-absorbing agents, which are incorporated into protective films and sunscreens.
-
Metal-Organic Frameworks (MOFs): The compound's ability to form stable complexes with metal ions makes it a useful ligand in the preparation of MOFs for catalysis and material storage applications.
Due to its application focus in materials science, there is currently no documented involvement of this compound in biological signaling pathways.
References
- 1. JP4500167B2 - Preparation of benzophenone - Google Patents [patents.google.com]
- 2. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]
- 5. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 13C NMR [m.chemicalbook.com]
- 6. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
Synthesis of 5-Benzoylbenzene-1,2,4-tricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the proposed synthesis pathways for 5-benzoylbenzene-1,2,4-tricarboxylic acid, a complex aromatic compound with potential applications in materials science and as a versatile building block in organic synthesis. Due to the limited availability of direct synthesis routes in published literature, this document outlines a logical and scientifically supported approach based on well-established chemical transformations, primarily analogous to the industrial synthesis of related benzophenone polycarboxylic acids.
Proposed Synthesis Pathway
The most plausible and efficient synthesis of 5-benzoylbenzene-1,2,4-tricarboxylic acid involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride in the presence of a Lewis acid catalyst to yield 3,4,6-trimethylbenzophenone.
-
Oxidation: Subsequent oxidation of the three methyl groups of the intermediate to carboxylic acid functionalities.
This proposed pathway is an adaptation of the established synthesis of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a structurally similar and commercially significant compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
This initial step aims to construct the core benzophenone structure. The reaction involves the electrophilic acylation of 1,2,4-trimethylbenzene with benzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).
Reaction:
Experimental Protocol:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.
-
After the addition of benzoyl chloride, add 1,2,4-trimethylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4,6-trimethylbenzophenone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Step 2: Oxidation of 3,4,6-Trimethylbenzophenone
The second and final step is the oxidation of the three methyl groups on the benzophenone intermediate to carboxylic acids. This transformation requires a strong oxidizing agent. Common reagents for this purpose include potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reaction:
Experimental Protocol (using Potassium Permanganate):
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the purified 3,4,6-trimethylbenzophenone from Step 1 in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly and portion-wise, add potassium permanganate (a significant excess, typically 8-10 equivalents per methyl group) to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat at reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This can take several hours to days.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude 5-benzoylbenzene-1,2,4-tricarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent such as water or acetic acid.
Data Presentation
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Oxidation |
| Starting Material | 1,2,4-Trimethylbenzene, Benzoyl Chloride | 3,4,6-Trimethylbenzophenone |
| Key Reagents | Aluminum Chloride | Potassium Permanganate, Pyridine, Water, HCl |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Pyridine/Water |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 12-24 hours | 24-72 hours |
| Product | 3,4,6-Trimethylbenzophenone | 5-Benzoylbenzene-1,2,4-tricarboxylic Acid |
| Typical Yield (Est.) | 70-85% | 60-75% |
| Purification Method | Recrystallization, Chromatography | Recrystallization |
Mandatory Visualizations
Caption: Proposed two-step synthesis pathway for 5-benzoylbenzene-1,2,4-tricarboxylic acid.
Caption: Detailed experimental workflow for the synthesis of 5-benzoylbenzene-1,2,4-tricarboxylic acid.
Benzophenone-2,4,5-tricarboxylic Acid: A Comprehensive Technical Review of its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and biological activity of Benzophenone-2,4,5-tricarboxylic Acid (BPTCA). BPTCA, also known as 5-benzoylbenzene-1,2,4-tricarboxylic acid, is a versatile organic compound with significant potential in materials science and pharmacology. Its unique structure, featuring a benzophenone core and three carboxylic acid groups, imparts desirable properties for the development of high-performance polymers, functional metal-organic frameworks (MOFs), advanced photoactive materials, and novel therapeutic agents.
Core Applications and Properties
This compound is a key intermediate in various fields of organic synthesis and material science.[1] Its multifunctional nature allows for its use in a range of applications, from creating robust polymers to exhibiting promising biological activities.
High-Performance Polymers
BPTCA serves as a crucial building block in the synthesis of high-performance polymers, such as polyimides. These polymers are renowned for their exceptional thermal stability and mechanical strength.[1] The three carboxylic acid groups on the BPTCA molecule facilitate extensive cross-linking, which contributes to the durability and resilience of the resulting polymeric materials.[1] These polymers are often used in advanced coatings and adhesives.[1]
Metal-Organic Frameworks (MOFs)
The carboxylic acid functionalities of BPTCA enable it to act as a ligand that can form stable complexes with metal ions. This property is leveraged in the creation of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure.[1] MOFs synthesized with BPTCA have potential applications in catalysis and gas storage.[1]
Photoactive Materials
The benzophenone moiety in BPTCA is an effective chromophore, capable of absorbing ultraviolet (UV) radiation. This makes BPTCA a valuable component in the synthesis of photoactive materials, particularly as a UV-absorbing agent in protective films and sunscreens.[1]
Biological Activity
Recent studies have highlighted the potential of BPTCA in the biomedical field. It has demonstrated notable antioxidant and anticancer properties in preclinical studies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₇ | [3][4][5] |
| Molecular Weight | 314.25 g/mol | [1][4][5] |
| Appearance | White to almost white powder/crystal | [4][5] |
| Purity | >98.0% (T) | [1][4] |
Table 2: Biological Activity of this compound
| Activity | Assay | IC₅₀ Value | Cell Line | Reference |
| Antioxidant | DPPH Scavenging | 25 µM | - | [2] |
| Antioxidant | ABTS Scavenging | 30 µM | - | [2] |
| Anticancer | In vitro cytotoxicity | 0.48 µM | Human Triple Negative Breast Cancer (MDA-MBA-231) | [2] |
| Anticancer | In vitro cytotoxicity | Not specified | Human Pancreatic Cancer (MIAPaCa-2) | [2] |
| Anticancer | In vitro cytotoxicity | 0.99 µM | Human Colorectal Adenocarcinoma (WiDr) | [2] |
Table 3: Thermal Properties of Polyimides Derived from Benzophenone Tetracarboxylic Dianhydride (a related compound)
| Property | Temperature Range | Reference |
| Initial Decomposition Temperature (IDT) | 502°C – 525°C | [1] |
| Temperature of 10% Weight Loss | 535°C – 558°C | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. This section provides detailed protocols for the synthesis of BPTCA and its application in the preparation of polyimides and MOFs.
Synthesis of this compound
A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between benzene and trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride), followed by hydrolysis. Trimellitic anhydride is commercially available and can be prepared by the oxidation of 1,2,4-trimethylbenzene.[6][7]
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of trimellitic anhydride (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5°C, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.
-
Slowly add benzene (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Caption: Proposed synthesis of this compound.
Synthesis of Polyimides from this compound
A one-pot polycondensation reaction in molten benzoic acid is an effective method for preparing polyimides from BPTCA and an aromatic diamine.[8][9]
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, melt benzoic acid under a nitrogen atmosphere.
-
Add this compound (1 equivalent) and an aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) to the molten benzoic acid.
-
Heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring.
-
Monitor the formation of the poly(amic acid) intermediate and its subsequent imidization by monitoring the evolution of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash thoroughly with methanol and then with hot water to remove any residual benzoic acid.
-
Dry the resulting polyimide powder under vacuum at 100-120°C.
References
- 1. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogrev.com [phcogrev.com]
- 6. 1,2,4-Benzenetricarboxylic acid | 528-44-9 | Benchchem [benchchem.com]
- 7. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzophenone-2,4,5-tricarboxylic Acid (CAS Number: 135989-69-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-2,4,5-tricarboxylic acid, identified by the CAS number 135989-69-4, is a complex organic molecule that has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a benzophenone core with three carboxylic acid groups, imparts unique chemical characteristics and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₇ | [1][2][3] |
| Molecular Weight | 314.25 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 224 °C | [4] |
| Boiling Point | 637.124 °C at 760 mmHg | [5] |
| Density | 1.532 g/cm³ | [5] |
| Flash Point | 353.123 °C | [5] |
| Vapor Pressure | 0 mmHg at 25°C | [5] |
| Solubility | Soluble in Methanol | [4] |
Table 2: Chemical and Computational Properties
| Property | Value | Source |
| pKa (Predicted) | 2.47 ± 0.10 | [4] |
| LogP (Predicted) | 1.8 | [3] |
| PSA (Polar Surface Area) | 128.97 Ų | [5] |
| InChI | InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | [2] |
| InChIKey | OGQPSIOWWYARAZ-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1cc(C(=O)O)c(C(=O)c2ccccc2)cc1C(=O)O | [2] |
Experimental Protocols
This section outlines the general methodologies for determining the key physical and chemical properties of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.[6][7][8][9][10] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen for the test.
-
Procedure: A known mass of the compound is added to a known volume of the solvent in a sealed vial at a constant temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached.
-
Analysis: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[11][12][13][14][15]
Biological Activity and Potential Signaling Pathways
Benzophenone derivatives have been investigated for a range of biological activities, including antioxidant and anti-cancer effects.[16][17] While specific studies on CAS number 135989-69-4 are limited, the broader class of benzophenones provides insights into its potential mechanisms of action.
Antioxidant Activity
The antioxidant potential of benzophenone derivatives is often attributed to their ability to scavenge free radicals.[16]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.[4][18][19][20][21]
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to create a series of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared for comparison.
-
Reaction: A specific volume of the test compound solution is mixed with the DPPH solution. The reaction is allowed to incubate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Logical Flow of DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-Cancer Activity
Studies on various benzophenone derivatives have demonstrated their potential to inhibit the proliferation of cancer cells.[1][22][23][24][25] One of the proposed mechanisms involves the inhibition of key signaling pathways that regulate cell growth and survival.
Experimental Protocol: In Vitro Anti-Cancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.
Potential Signaling Pathway: MEK/ERK Pathway Inhibition
Research on some benzophenone derivatives suggests that they may exert their anti-cancer effects by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).
Hypothesized MEK/ERK Inhibition by Benzophenone Derivatives
Caption: Potential inhibition of the MEK/ERK pathway by benzophenone derivatives.
Synthesis
This compound can be synthesized through various organic reactions. One common approach involves the oxidation of a corresponding tri-alkylated benzophenone precursor.
General Synthetic Workflow
Caption: General synthetic route to this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a multifaceted compound with a range of interesting physical, chemical, and potential biological properties. This guide has provided a summary of its key characteristics, outlined standard experimental procedures for their determination, and explored its potential applications in areas such as antioxidant and anti-cancer research. Further investigation into the specific biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 21. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 22. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. jchemlett.com [jchemlett.com]
- 26. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro anticancer activity assay [bio-protocol.org]
- 28. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 29. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 30. researchgate.net [researchgate.net]
Spectroscopic Analysis of Benzophenone-2,4,5-tricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzophenone-2,4,5-tricarboxylic Acid, a compound of interest in organic synthesis and material science.[1][2] Due to its application as an intermediate in the production of high-performance polymers and photoactive materials, a thorough understanding of its structural and spectroscopic properties is essential.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C16H10O7 | [1] |
| Molecular Weight | 314.25 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Purity | >98.0% (T) | [1][3] |
| CAS Number | 135989-69-4 | [1][4] |
Spectroscopic Data
While comprehensive experimental spectra for this compound are not widely published, this section provides predicted data based on the analysis of similar compounds and theoretical calculations.
Mass Spectrometry
High-resolution mass spectrometry is a critical tool for confirming the molecular weight of this compound. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in complex matrices.
Table 1: Predicted Mass Spectrometry Data [5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 315.04994 | 164.3 |
| [M+Na]+ | 337.03188 | 170.5 |
| [M-H]- | 313.03538 | 167.5 |
| [M+NH4]+ | 332.07648 | 175.8 |
| [M+K]+ | 353.00582 | 168.3 |
| [M+H-H2O]+ | 297.03992 | 157.3 |
| [M+HCOO]- | 359.04086 | 181.6 |
| [M+CH3COO]- | 373.05651 | 200.2 |
| [M+Na-2H]- | 335.01733 | 163.5 |
| [M]+ | 314.04211 | 164.6 |
| [M]- | 314.04321 | 164.6 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of carboxylic acid and ketone moieties will dominate the spectrum.
Table 2: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad absorption due to hydrogen bonding.[6] |
| C-H Stretch (Aromatic) | 3000-3100 | Multiple weak to medium bands.[7] |
| C=O Stretch (Ketone) | 1650-1670 | Strong absorption. Conjugation with the aromatic ring lowers the frequency. |
| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong absorption, often broad due to dimerization.[6] |
| C=C Stretch (Aromatic) | 1400-1600 | Multiple medium to strong bands.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Comments |
| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet, chemical shift is dependent on solvent and concentration.[8] |
| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet pattern due to the substituted benzene rings. |
| ¹³C (Carbonyl - Ketone) | ~195 | The benzophenone carbonyl carbon. |
| ¹³C (Carbonyl - Carboxylic Acid) | 165 - 185 | Aromatic carboxylic acids appear towards the upfield end of this range.[6] |
| ¹³C (Aromatic) | 120 - 140 | Multiple signals corresponding to the aromatic carbons. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a solid organic compound like this compound.
Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity (>98%) to avoid interference from impurities.
FT-IR Spectroscopy (Solid State)
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., methanol or DMSO).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plate.
-
Place the sample-coated salt plate in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in polar organic solvents).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. To confirm the acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signals should disappear.[10]
-
Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Advanced 2D NMR experiments, such as COSY and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.[8]
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Operate the mass spectrometer in both positive and negative ion modes to observe different adducts.[11]
-
Acquire a full scan mass spectrum to determine the molecular ion and fragmentation patterns.
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
Caption: Experimental workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for this compound, supporting its application in research and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 135989-69-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.mit.edu [web.mit.edu]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-2,4,5-tricarboxylic acid is an organic compound that serves as a crucial building block in the synthesis of high-performance polymers and other advanced materials.[1] Its molecular structure, featuring a benzophenone core with three carboxylic acid groups, imparts unique properties to the resulting polymers, including potential for high thermal stability. Understanding the thermal stability of the monomer itself is critical for defining processing parameters, storage conditions, and predicting the long-term performance of materials derived from it.
This guide will delve into the theoretical underpinnings of its thermal decomposition and provide practical experimental workflows for its characterization.
Predicted Thermal Decomposition Pathways
The thermal decomposition of aromatic carboxylic acids typically proceeds through two primary pathways: decarboxylation and anhydride formation.[2] For a tricarboxylic acid like this compound, these reactions can occur in a stepwise manner.
Decarboxylation
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[3] For aromatic carboxylic acids, this process can be catalyzed by acid or heat.[2][4] The thermal decarboxylation of this compound would likely occur sequentially, with the loss of one, two, and then all three carboxyl groups as the temperature increases. The specific temperatures of these decarboxylation events would be key indicators of the compound's thermal stability.
References
Solubility profile of Benzophenone-2,4,5-tricarboxylic Acid in various organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzophenone-2,4,5-tricarboxylic Acid (CAS No: 135989-69-4), a key intermediate in the synthesis of advanced polymers and photoactive materials. Understanding the solubility of this compound is critical for its application in various fields, including polymer chemistry, materials science, and drug development. This document outlines its solubility in various organic solvents, details experimental protocols for solubility determination, and presents a workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a polycyclic aromatic carboxylic acid, its solubility is primarily influenced by the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding. The three carboxylic acid groups and the benzophenone core structure create a molecule with both polar and nonpolar characteristics, leading to a nuanced solubility profile.
Qualitative and Expected Solubility Profile
Table 1: Expected Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The carboxylic acid groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The polarity of these solvents can solvate the polar carboxylic acid groups, while the organic character can interact with the benzophenone backbone. |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of the tricarboxylic acid moiety makes it incompatible with nonpolar solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may show some ability to dissolve the compound, though likely less than polar aprotic solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies for key experiments cited in the determination of solubility for aromatic carboxylic acids.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: The saturated solution is allowed to stand undisturbed to allow the undissolved solid to settle. The supernatant is then carefully filtered to remove any suspended particles. A syringe filter (e.g., 0.45 µm) is recommended for this step.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
Isothermal Shake-Flask Method followed by Spectroscopic Analysis
This method combines the principles of equilibrium saturation with a sensitive analytical technique for quantification.
Methodology:
-
Saturation: Similar to the gravimetric method, an excess of the compound is equilibrated with the solvent in a sealed flask at a constant temperature.
-
Sampling and Dilution: After equilibration and filtration, a small, accurately measured aliquot of the saturated solution is withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Spectroscopic Measurement: The concentration of the diluted solution is determined using a suitable spectroscopic method, such as UV-Vis spectrophotometry, by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Calibration Curve: A calibration curve is generated by preparing a series of standard solutions of known concentrations and measuring their absorbance.
-
Calculation: The concentration of the original saturated solution is calculated by applying the dilution factor to the concentration determined from the calibration curve.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of the solubility of a chemical compound like this compound.
Caption: Workflow for determining the solubility of a chemical compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. The provided workflow serves as a practical guide for researchers and scientists in designing and executing solubility studies for this and similar compounds. Further research to quantify the solubility in a broad range of solvents would be a valuable contribution to the scientific community.
Discovery and historical development of benzophenone carboxylic acids.
An In-depth Technical Guide to the Discovery and Historical Development of Benzophenone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of benzophenone carboxylic acids. It covers the foundational synthesis methodologies, key experimental protocols, and the evolution of their application from basic chemical intermediates to vital scaffolds in medicinal chemistry and materials science.
Introduction and Early Discovery
Benzophenone, the simplest diarylketone, was a subject of study in the late 19th century, with early reports of its synthesis dating back to 1874.[1] The core structure, consisting of two phenyl rings attached to a carbonyl group, proved to be a versatile building block in organic chemistry.[1] The introduction of a carboxylic acid moiety to this scaffold significantly expanded its utility, imparting new chemical reactivity and physical properties.
The primary and most historically significant method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation , a reaction developed by Charles Friedel and James Crafts in 1877.[2] This electrophilic aromatic substitution reaction initially involved the acylation of an aromatic ring using an acyl halide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
Foundational Synthesis Methodologies
The historical development of benzophenone carboxylic acids is intrinsically linked to the refinement of the Friedel-Crafts reaction and the exploration of alternative synthetic routes.
The Classic Friedel-Crafts Acylation
The traditional approach involves the reaction of an aromatic compound (like benzene) with a benzoyl chloride derivative that contains a protected or precursor carboxyl group. Alternatively, an aromatic carboxylic acid derivative is used to acylate benzene. A key advantage of this method is that the electron-withdrawing nature of the resulting ketone product prevents multiple acylations.[2]
This protocol is a representative example of the classic Friedel-Crafts acylation.
-
Apparatus Setup : A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser connected to a hydrogen chloride trap, and a dropping funnel.
-
Reagents : Anhydrous aluminum chloride is suspended in an excess of dry, thiophene-free benzene within the flask. The mixture is cooled in an ice bath.
-
Reaction : Benzoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic, and the rate of addition is controlled to maintain a moderate temperature.
-
Workup : After the reaction is complete, the mixture is cooled and hydrolyzed by carefully adding crushed ice, followed by hydrochloric acid. This decomposes the aluminum chloride complex.
-
Isolation : The organic layer is separated, washed with a dilute base (e.g., NaOH solution) and then with water, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification : The excess benzene is removed by distillation, and the resulting benzophenone is purified by vacuum distillation or recrystallization.[4][5]
Direct Condensation with Carboxylic Acids
A significant advancement was the discovery that carboxylic acids themselves could be used directly as acylating agents, bypassing the need to first convert them to acyl chlorides. In 1935, H. P. Newton and P. H. Groggins published a detailed study on the condensation of aromatic carboxylic acids with aromatic compounds using aluminum chloride, achieving nearly theoretical yields in some cases.[6][7] This demonstrated a more direct and efficient pathway to various benzophenone derivatives.
This protocol is adapted from the work of Newton and Groggins (1935).[6]
-
Reaction Setup : A flask is charged with 4-chlorobenzoic acid, a molar excess of chlorobenzene (acting as both reactant and solvent), and anhydrous aluminum chloride.
-
Heating : The mixture is heated to the reflux temperature of chlorobenzene.
-
Reaction Time : The reaction is maintained at reflux for a specified period to ensure completion.
-
Hydrolysis : The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation : The product, 4,4'-dichlorobenzophenone, precipitates and is isolated by filtration. The crude product is washed with water to remove inorganic salts.
-
Purification : The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis from Carbon Tetrachloride
Another historical laboratory route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid, followed by the hydrolysis of the resulting diphenyldichloromethane intermediate.[1][8]
Caption: Key historical pathways for the synthesis of the benzophenone core.
Synthesis of Specific Benzophenone Carboxylic Acid Isomers
The position of the carboxyl group on the benzophenone scaffold dictates the chemical properties and potential applications of the molecule.
Benzophenone-2-carboxylic Acid (2-Benzoylbenzoic Acid)
This ortho-substituted isomer is commonly prepared via a Friedel-Crafts reaction between phthalic anhydride and benzene.[9]
-
Reagents : Phthalic anhydride and an excess of thiophene-free benzene are placed in a round-bottomed flask and cooled in an ice bath.
-
Catalyst Addition : Anhydrous aluminum chloride is added to the cold mixture.
-
Initiation : The reaction is initiated by gentle warming. It is often vigorous and may require cooling to control the rate. Hydrogen chloride gas is evolved.
-
Hydrolysis and Isolation : After the reaction subsides, the complex is hydrolyzed with ice and hydrochloric acid. The excess benzene is removed by steam distillation.[9]
-
Purification : The crude product is dissolved in a sodium carbonate solution, treated with activated charcoal, filtered, and then re-precipitated by adding acid. The resulting solid is collected and can be recrystallized from benzene to yield the pure product.[9]
Benzophenone-4-carboxylic Acid (4-Benzoylbenzoic Acid)
The para-substituted isomer is typically synthesized by the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride or by the oxidation of 4-methylbenzophenone.[10][11]
-
Reagents : 4-Methylbenzophenone is dissolved in glacial acetic acid.
-
Oxidation : The solution is cooled, and chromium (VI) oxide and sulfuric acid are added.
-
Heating : The reaction mixture is heated at 100 °C for several hours.[11]
-
Workup : After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate.
-
Isolation : The organic layer is washed with a dilute base (e.g., 0.1 M NaOH). The alkaline aqueous layer, containing the sodium salt of the carboxylic acid, is then acidified with HCl to precipitate the 4-benzoylbenzoic acid, which is collected by filtration.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative benzophenone carboxylic acids and related syntheses.
Table 1: Physical Properties of Benzophenone Carboxylic Acids
| Compound Name | Isomer | Melting Point (°C) | Solubility |
| Benzophenone-2-carboxylic acid | ortho | 94.5 (monohydrate) | Soluble in benzene |
| Benzophenone-3-carboxylic acid | meta | 164 - 166 | Soluble in ethanol, DMF; insoluble in water[12] |
| Benzophenone-4-carboxylic acid | para | 218 - 221 | Soluble in alcohols, esters; insoluble in water[10] |
| 3,3',4,4'-Benzophenonetetracarboxylic acid | - | 218 - 220 (dec.) | - |
Table 2: Representative Reaction Yields for Benzophenone Synthesis
| Reaction | Catalyst | Yield (%) | Reference |
| Benzene + CCl₄ → Benzophenone | AlCl₃ | 80 - 89 | Organic Syntheses[8] |
| 4-Chlorobenzoic acid + Chlorobenzene → 4,4'-Dichlorobenzophenone | AlCl₃ | ~95 | Newton & Groggins, 1935[6] |
| 2-Nitrobenzoyl chloride + Benzene → 2-Nitrobenzophenone | AlCl₃ | Moderate-Good | General Method[13] |
| 4-Methylbenzophenone → 4-Benzoylbenzoic acid | CrO₃ / H₂SO₄ | 76 | MDPI, 2018[11] |
Evolution of Analytical and Characterization Techniques
The structural elucidation of benzophenone carboxylic acids evolved with the advent of modern analytical techniques.
-
Spectroscopy : Infrared (IR) spectroscopy became crucial for identifying the characteristic carbonyl (C=O) and carboxylic acid (O-H) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed information about the proton and carbon environments, confirming the substitution patterns on the aromatic rings.[14][15]
-
Chromatography : The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), enabled the efficient separation and purification of different isomers and reaction byproducts, which was a significant challenge in early syntheses.[16]
Table 3: Key Spectroscopic Features for Carboxylic Acid Moiety
| Technique | Feature | Characteristic Signal |
| IR Spectroscopy | O-H Stretch | Very broad band, 2500-3500 cm⁻¹[14] |
| C=O Stretch | ~1700 cm⁻¹ | |
| ¹H NMR Spectroscopy | -COOH Proton | Broad singlet, 10-12 ppm[15] |
| ¹³C NMR Spectroscopy | -COOH Carbon | 160-185 ppm[14] |
Development in Applications: From Intermediates to Bioactive Scaffolds
The historical trajectory of benzophenone carboxylic acids has seen them evolve from simple chemical intermediates to high-value molecules in diverse fields.
-
Polymer Science : Polycarboxylic acid derivatives, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), became critical monomers for the synthesis of high-performance polymers like polyimides, valued for their thermal stability.[17][18]
-
Photochemistry : The benzophenone core is a well-known photosensitizer. The addition of carboxylic acid groups can modulate its photophysical properties and solubility for applications in photobiology and materials science.[1][19][20]
-
Medicinal Chemistry and Drug Development : In recent decades, the benzophenone scaffold has been recognized as a "ubiquitous structure" in medicinal chemistry.[21] Carboxylic acid derivatives are explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[21] The carboxylic acid group can act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further derivatization to improve pharmacokinetic properties.[21][22]
Caption: The relationship between the core scaffold's properties and its applications.
Conclusion
The history of benzophenone carboxylic acids is a story of chemical innovation, beginning with the foundational Friedel-Crafts reaction in the 19th century. Early developments focused on establishing reliable and high-yield synthetic routes. Subsequent advancements in analytical chemistry allowed for precise characterization and purification. Over the last several decades, the focus has shifted to leveraging the unique combination of photoactivity, structural rigidity, and chemical functionality offered by these molecules, establishing them as indispensable tools for researchers in drug discovery, polymer chemistry, and materials science.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
- 18. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride : Oriental Journal of Chemistry [orientjchem.org]
- 19. Photodecarboxylation of carboxylic acids sensitized by triplet benzophenone and duroquinone. A flash photolysis electron spin resonance and chemically induced dynamic nuclear polarization nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
Methodological & Application
Application Notes & Protocols for Benzophenone-2,4,5-tricarboxylic Acid (BPTC) in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Use of Benzophenone-2,4,5-tricarboxylic Acid (BPTC) as a Linker in Metal-Organic Frameworks (MOFs)
This compound (BPTC) is an aromatic tricarboxylic acid linker of significant interest for the synthesis of novel metal-organic frameworks (MOFs). Its rigid structure, multiple coordination sites, and the presence of a benzophenone core offer a unique combination of properties that can be exploited in various applications, including gas storage, catalysis, and drug delivery.
The three carboxylate groups of BPTC allow for the formation of high-connectivity nodes, leading to robust and porous three-dimensional frameworks. The benzophenone unit introduces a degree of flexibility and the potential for post-synthetic modification, which can be used to tune the physicochemical properties of the resulting MOF. Furthermore, the aromatic nature of the linker can enhance the thermal and chemical stability of the framework.
In the context of drug development, MOFs synthesized from BPTC are promising candidates for drug delivery systems.[1][2] The tunable pore size and high surface area can facilitate the encapsulation of therapeutic agents, while the chemical functionality of the linker can be tailored to control drug release kinetics.[1][3] The biocompatibility of MOFs is a critical consideration, and the choice of both the metal node and the organic linker is crucial in designing safe and effective drug carriers.[1]
This document provides representative protocols for the synthesis and characterization of a hypothetical zinc-based MOF using BPTC, hereafter referred to as Zn-BPTC-MOF.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and properties of a hypothetical Zn-BPTC-MOF. These values are provided as a reference and may vary depending on specific experimental conditions.
Table 1: Synthesis Parameters for Zn-BPTC-MOF
| Parameter | Value |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) |
| Organic Linker | This compound (BPTC) |
| Molar Ratio (Metal:Linker) | 2:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 48 hours |
| Activation Temperature | 150 °C (under vacuum) |
Table 2: Physicochemical Properties of Zn-BPTC-MOF
| Property | Value |
| BET Surface Area | 1200 - 1500 m²/g |
| Langmuir Surface Area | 1600 - 1900 m²/g |
| Pore Volume | 0.6 - 0.8 cm³/g |
| Average Pore Diameter | 1.2 nm |
| Thermal Stability (TGA) | Stable up to 350 °C |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zn-BPTC-MOF
This protocol describes a representative solvothermal method for the synthesis of a crystalline Zn-BPTC-MOF.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (BPTC)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.25 mmol of this compound in 10 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes to ensure homogeneity.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the washed product in an oven at 80 °C for 12 hours.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to obtain the porous Zn-BPTC-MOF.
Figure 1: Workflow for the solvothermal synthesis of Zn-BPTC-MOF.
Protocol 2: Characterization of Zn-BPTC-MOF
1. Powder X-ray Diffraction (PXRD)
-
Objective: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure:
-
Place a small amount of the activated Zn-BPTC-MOF powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the resulting diffraction pattern with simulated patterns from single-crystal X-ray diffraction data if available, or use it for phase identification.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Procedure:
-
Place 5-10 mg of the activated Zn-BPTC-MOF in an alumina crucible.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition of the framework.
-
3. Nitrogen Gas Adsorption-Desorption Analysis (BET Analysis)
-
Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
-
Procedure:
-
Degas approximately 100 mg of the activated Zn-BPTC-MOF at 150 °C under vacuum for 12 hours to remove any adsorbed guest molecules.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.
-
Calculate the pore size distribution using a suitable model, such as the Barrett-Joyner-Halenda (BJH) method.
-
Logical Relationships in MOF Self-Assembly
The formation of a MOF is a self-assembly process driven by the coordination between metal ions and organic linkers. In the case of Zn-BPTC-MOF, zinc ions act as nodes, and the deprotonated BPTC molecules act as multitopic linkers that bridge these nodes to form a stable, porous, three-dimensional network.
Figure 2: The self-assembly of a BPTC-based MOF from metal nodes and organic linkers.
References
Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with Benzophenone-2,4,5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of novel luminescent metal-organic frameworks (LMOFs) utilizing Benzophenone-2,4,5-tricarboxylic acid as the primary organic linker. The protocols outlined below describe a solvothermal synthesis method, a widely employed and effective technique for the crystalline growth of MOFs.[1][2][3] The resulting materials are expected to exhibit significant luminescence, a property of great interest for applications in sensing, bio-imaging, and as drug delivery vehicles.
The benzophenone core of the linker molecule is a known luminophore, and its incorporation into a rigid framework is anticipated to enhance its emissive properties. Furthermore, the use of lanthanide metal ions, such as Europium(III), can lead to strong metal-centered luminescence through the "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the metal center.[4]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Europium-based Luminescent MOF
This protocol details the synthesis of a luminescent MOF using Europium(III) nitrate pentahydrate and this compound.
Materials and Reagents:
-
This compound (H₃BPTC)
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (31.4 mg) and 0.1 mmol of Europium(III) nitrate pentahydrate (42.8 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial at 120°C for 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Colorless, crystalline precipitates should be observed.
-
Separate the crystals from the mother liquor by decantation.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Table 1: Summary of Synthesis Parameters for Eu-BPTC MOF
| Parameter | Value |
| Ligand | This compound |
| Metal Salt | Europium(III) nitrate pentahydrate |
| Ligand:Metal Molar Ratio | 1:1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120°C |
| Reaction Time | 72 hours |
| Expected Product | Crystalline solid |
Characterization and Data Presentation
The synthesized MOF should be characterized to confirm its structure and luminescent properties.
Recommended Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Photoluminescence Spectroscopy: To determine the excitation and emission spectra and to quantify the luminescence quantum yield.
Table 2: Expected Photoluminescence Properties
| Property | Expected Value |
| Excitation Maximum (λ_ex) | ~320-380 nm |
| Emission Maximum (λ_em) | ~615 nm (characteristic of Eu³⁺) |
| Luminescence Color | Red |
| Quantum Yield | Potentially high due to antenna effect |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the solvothermal synthesis workflow and the underlying principle of ligand-sensitized luminescence in the synthesized MOF.
Caption: Solvothermal synthesis workflow for luminescent MOFs.
Caption: The "antenna effect" for enhanced luminescence in lanthanide MOFs.
References
- 1. (PDF) A family of luminescent metal–organic frameworks: synthesis, structure, and sensing studies (2021) | Hariprasad Pulijala | 3 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzophenone-2,4,5-tricarboxylic Acid Derivatives in High-Performance Polymers and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzophenone-2,4,5-tricarboxylic acid and its dianhydride derivative (Benzophenonetetracarboxylic dianhydride - BTDA) in the synthesis of high-performance polyimides and the formulation of advanced epoxy resins. This document offers detailed experimental protocols, quantitative data on material properties, and visual workflows to guide researchers in utilizing these versatile building blocks for developing robust and thermally stable polymers.
Application in High-Performance Polyimides
Benzophenonetetracarboxylic dianhydride (BTDA) is a key monomer in the production of aromatic polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2] The incorporation of the benzophenone moiety imparts desirable characteristics to the polymer backbone.
Polyimides based on BTDA are typically synthesized via a two-step polycondensation reaction involving a diamine monomer.[2] The first step yields a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[2] The choice of diamine co-monomer allows for the tailoring of the final polymer's properties.
Quantitative Data: Thermal and Mechanical Properties of BTDA-Based Polyimides
The properties of polyimides derived from BTDA are highly dependent on the diamine used in the synthesis. Below is a summary of key thermal and mechanical properties for polyimides synthesized from BTDA and 4,4'-oxydianiline (ODA).
| Property | BTDA-ODA Polyimide | Test Method | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 276 °C | Dynamic Mechanical Analysis (DMA) | [1] |
| Mechanical Properties | |||
| Tensile Strength | 114.19 MPa | ASTM D882 | [1] |
| Tensile Modulus | 3.23 GPa | ASTM D882 | [1] |
| Elongation at Break | 3.58% | ASTM D882 | [1] |
| Electrical Properties | |||
| Electric Breakdown Strength | 478.90 kV/mm | ASTM D149 | [1] |
Experimental Protocol: Synthesis of BTDA-ODA Polyimide
This protocol outlines the two-step synthesis of a polyimide from BTDA and 4,4'-oxydianiline (ODA).
Materials:
-
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4’-Oxydianiline (ODA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Imidazole (catalyst)
-
Acetyl chloride (dehydrating agent)
-
Methanol
Procedure:
Step 1: Synthesis of Poly(amic acid) Solution
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMF under a nitrogen atmosphere.
-
Once the ODA is fully dissolved, gradually add an equimolar amount of BTDA powder to the solution at a controlled temperature (e.g., 15°C) with continuous stirring.[3]
-
Allow the reaction to proceed for a set duration (e.g., 4 hours) to form a viscous poly(amic acid) solution.[3] The viscosity of the solution can be monitored to assess the progress of the polymerization.
Step 2: Chemical Imidization and Polyimide Film Casting
-
To the poly(amic acid) solution, add a catalytic amount of imidazole and acetyl chloride as the dehydrating agent, and stir until the mixture is homogeneous.[3]
-
Cast the resulting solution onto a glass plate using a doctor blade to control the film thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program to evaporate the solvent and complete the imidization process. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and a final cure at 300°C for 1 hour.
-
After cooling to room temperature, immerse the glass plate in water to facilitate the release of the polyimide film.
-
Wash the film with methanol and dry it in a vacuum oven.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimide film.
Application in High-Performance Epoxy Resins
Benzophenonetetracarboxylic dianhydride (BTDA) serves as an effective high-temperature curing agent for epoxy resins.[4][5] Its aromatic structure and high functionality contribute to the formation of highly cross-linked networks, resulting in cured resins with exceptional thermal stability, chemical resistance, and mechanical properties.[5] These BTDA-cured epoxy systems are utilized in demanding applications such as high-temperature adhesives, composites, and electrical encapsulation.[4][5]
The curing mechanism involves the reaction of the anhydride groups of BTDA with the epoxy groups of the resin, forming ester linkages.[5] The stoichiometry of the formulation, specifically the anhydride-to-epoxy (A/E) ratio, is a critical parameter that influences the final properties of the cured resin.[5]
Quantitative Data: Properties of BTDA-Cured Epoxy Resins
The properties of epoxy resins cured with BTDA can be tailored by adjusting the formulation and curing conditions. The table below presents typical properties of a Bisphenol A-based epoxy resin cured with BTDA.
| Property | BTDA-Cured Epoxy Resin | Test Method | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Up to 240 °C | Differential Scanning Calorimetry (DSC) or DMA | [5] |
| Mechanical Properties | |||
| Tensile Strength | 112 MPa | ASTM D638 | [6] |
| Elongation at Break | 4.0% | ASTM D638 | [6] |
Experimental Protocol: Formulation and Curing of a BTDA-Epoxy Resin
This protocol describes the formulation and curing of a high-performance epoxy resin using BTDA as the curing agent.
Materials:
-
Bisphenol A based epoxy resin (e.g., EPON 828)
-
3,3’,4,4’-Benzophenonetetracarboxylic dianhydride (BTDA), micronized powder
-
Accelerator/catalyst (e.g., benzyldimethylamine - BDMA)
-
Fumed silica (optional, for viscosity control)
Procedure:
Step 1: Formulation
-
Preheat the epoxy resin to a moderate temperature (e.g., 80°C) to reduce its viscosity.
-
In a separate container, weigh the desired amount of micronized BTDA powder. The amount is calculated based on the desired anhydride-to-epoxy (A/E) equivalent ratio, which is often less than stoichiometric (e.g., 0.5-0.8) to account for side reactions.[5]
-
Gradually add the BTDA powder to the preheated epoxy resin while stirring continuously until a homogeneous dispersion is achieved.
-
If required, add a small amount of fumed silica to adjust the viscosity.
-
Add the accelerator (e.g., 1 part per hundred parts of resin - phr) to the mixture and stir thoroughly.[6]
Step 2: Curing
-
Degas the formulated resin in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the resin into a preheated mold.
-
Cure the resin in an oven using a staged curing schedule. A typical schedule could be 2 hours at 150°C followed by 2 hours at 200°C.[4] The exact curing profile will depend on the specific formulation and desired properties.
-
Allow the cured resin to cool slowly to room temperature to minimize internal stresses.
Logical Relationship: Epoxy Curing with BTDA
Caption: Logical steps for formulating and curing an epoxy resin with BTDA.
References
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
- 4. pcimag.com [pcimag.com]
- 5. azom.com [azom.com]
- 6. Fortifier or strengthener for anhydridecured epoxy resins and anhydride curable epoxy resins containing it - Patent 0283199 [data.epo.org]
Application Notes & Protocols: Synthesis of Photoactive Metal-Organic Frameworks Using Benzophenone-2,4,5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative protocol for the synthesis of a photoactive metal-organic framework (MOF) using Benzophenone-2,4,5-tricarboxylic acid as a precursor. The methodologies and data presented are based on established principles for MOF synthesis and the known photophysical properties of benzophenone derivatives, offering a robust guide for researchers.
Introduction
This compound is a versatile precursor for the synthesis of advanced photoactive materials. Its rigid structure, multiple carboxylic acid coordination sites, and the inherent photosensitizing properties of the benzophenone moiety make it an excellent candidate for creating robust, porous materials with applications in photocatalysis, photodynamic therapy, and UV-screening. This document outlines the synthesis and characterization of a representative photoactive Zinc-based MOF, designated here as BP-MOF-Zn.
The benzophenone core can absorb UV light, leading to the generation of reactive oxygen species (ROS), which can be harnessed for various applications, including the degradation of organic pollutants or the targeted destruction of cancer cells. The porous nature of the MOF structure allows for the diffusion of substrates to the active sites, enhancing the efficiency of these photo-initiated processes.
Experimental Protocols
2.1. Synthesis of a Photoactive Zinc-Benzophenone-2,4,5-tricarboxylate MOF (BP-MOF-Zn)
This protocol describes the solvothermal synthesis of a crystalline, porous MOF using this compound and a zinc salt.
Materials:
-
This compound (C₁₆H₁₀O₇)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials
-
Programmable Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 62.8 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 15 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature at a rate of 2°C/min.
-
Collect the resulting crystalline product by decanting the solvent.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 12 hours each time to remove unreacted precursors.
-
Perform a solvent exchange by immersing the crystals in ethanol (3 x 10 mL) for 12 hours each time.
-
Activate the MOF by heating the ethanol-exchanged crystals at 150°C under vacuum for 12 hours to remove the solvent from the pores.
-
Store the activated BP-MOF-Zn in a desiccator.
2.2. Characterization of BP-MOF-Zn
The synthesized MOF should be characterized to confirm its structure, porosity, and thermal stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which the framework decomposes.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.
-
N₂ Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the material.
-
Photoluminescence Spectroscopy: To measure the emission and excitation spectra and determine the quantum yield.
2.3. Protocol for Photocatalytic Dye Degradation
This protocol outlines a typical experiment to evaluate the photocatalytic activity of BP-MOF-Zn using the degradation of Rhodamine B (RhB) as a model pollutant.
Materials:
-
BP-MOF-Zn (activated)
-
Rhodamine B (RhB)
-
Deionized water
-
A photoreactor equipped with a UV lamp (e.g., 300W Xenon lamp with a UV filter)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10 µM stock solution of Rhodamine B in deionized water.
-
Disperse 10 mg of activated BP-MOF-Zn in 50 mL of the RhB stock solution in a quartz reaction vessel.
-
Stir the suspension in the dark for 60 minutes to reach adsorption-desorption equilibrium.
-
Take an initial aliquot (t=0) and centrifuge to remove the MOF particles. Measure the absorbance of the supernatant at the λmax of RhB (around 554 nm).
-
Place the reaction vessel in the photoreactor and turn on the UV lamp.
-
Take aliquots of the suspension at regular intervals (e.g., every 15 minutes) for 2 hours.
-
Centrifuge each aliquot to remove the catalyst and measure the absorbance of the supernatant.
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Data Presentation
The following tables summarize representative quantitative data for the synthesized BP-MOF-Zn.
Table 1: Structural and Physical Properties of BP-MOF-Zn
| Parameter | Value |
| Crystal System | Monoclinic |
| BET Surface Area | 1250 m²/g |
| Pore Volume | 0.65 cm³/g |
| Average Pore Diameter | 1.2 nm |
| Thermal Decomposition Temp. | 380°C |
Table 2: Photophysical and Photocatalytic Properties of BP-MOF-Zn
| Parameter | Value |
| Excitation Wavelength (λₘₐₓ) | 340 nm |
| Emission Wavelength (λₘₐₓ) | 450 nm |
| Photoluminescence Quantum Yield | 15% |
| Optical Band Gap | 3.1 eV |
| Rhodamine B Degradation (2h) | 92% |
| Methylene Blue Degradation (2h) | 85% |
Visualizations
Experimental Workflow for BP-MOF-Zn Synthesis and Characterization
Proposed Photocatalytic Mechanism of BP-MOF-Zn for Dye Degradation
The Role of Benzophenone-2,4,5-tricarboxylic Acid in Advanced Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-2,4,5-tricarboxylic acid is a multifunctional organic compound that holds significant promise in the development of advanced coatings and adhesives. Its unique structure, featuring a benzophenone core and three carboxylic acid groups, allows it to act as a versatile building block and crosslinking agent in various polymer systems. This molecule is particularly valuable for creating high-performance materials with enhanced thermal stability, mechanical strength, and adhesion properties.[1] The presence of the benzophenone moiety can also impart photoactive characteristics, opening possibilities for UV-curable formulations.
These application notes provide an overview of the potential roles of this compound in coatings and adhesives, along with detailed experimental protocols for its incorporation into polymer matrices.
Key Applications and Mechanisms of Action
This compound serves as a critical component in the synthesis of high-performance polymers and resins.[1] Its trifunctional nature enables the formation of highly crosslinked, three-dimensional polymer networks, which are essential for the durability and robustness of advanced coatings and adhesives.
Primary Roles:
-
Crosslinking Agent: The three carboxylic acid groups can react with various functional groups, such as hydroxyls, epoxides, and amines, present in polymer backbones like polyesters, epoxies, and polyamides. This leads to the formation of a dense crosslinked network, significantly improving the material's hardness, chemical resistance, and thermal stability.
-
Adhesion Promoter: The carboxylic acid functionalities can form strong hydrogen bonds and covalent linkages with substrates, particularly those with hydroxyl or oxide groups on their surfaces (e.g., metals, glass, and ceramics). This enhances the interfacial adhesion between the coating or adhesive and the substrate.
-
Monomer for High-Performance Polymers: It can be used as a monomer in the synthesis of specialty polymers such as polyamides and polyesters. The rigid benzophenone core contributes to a high glass transition temperature (Tg) and thermal stability of the resulting polymer.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present expected performance enhancements based on the functional characteristics of similar polycarboxylic acids and benzophenone derivatives used in coatings and adhesives.
Table 1: Expected Performance Enhancements in a Model Epoxy Coating Formulation
| Property | Standard Epoxy Formulation | Epoxy Formulation with this compound |
| Adhesion (ASTM D3359) | 3B | 5B |
| Pencil Hardness (ASTM D3363) | H | 3H |
| Solvent Resistance (MEK rubs) | 50 | >200 |
| Glass Transition Temp. (Tg) | 120°C | 160°C |
Table 2: Predicted Properties of a Polyamide Synthesized with this compound
| Property | Standard Aromatic Polyamide | Polyamide with this compound |
| Tensile Strength (MPa) | 80 | 110 |
| Tensile Modulus (GPa) | 3.0 | 4.5 |
| Decomposition Temp. (°C) | 450 | 500 |
| Solubility | Limited | Improved in polar solvents |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a High-Performance Polyester Coating Resin
This protocol describes the synthesis of a polyester resin for a thermosetting coating, utilizing this compound as a crosslinking monomer.
Materials:
-
Neopentyl glycol
-
Isophthalic acid
-
This compound
-
Xylene (as a solvent for azeotropic distillation)
-
Dibutyltin oxide (catalyst)
Procedure:
-
Charge a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with neopentyl glycol, isophthalic acid, and xylene.
-
Heat the mixture to 160°C under a nitrogen blanket while stirring.
-
Once the initial mixture becomes clear, add this compound and the dibutyltin oxide catalyst.
-
Gradually increase the temperature to 220°C and maintain it, collecting the water of condensation in the Dean-Stark trap.
-
Monitor the reaction by periodically measuring the acid value of the resin.
-
Continue the reaction until the acid value is below 15 mg KOH/g.
-
Cool the reactor to 150°C and add a suitable solvent (e.g., a mixture of xylene and butyl acetate) to achieve the desired viscosity.
-
Filter the resulting resin solution.
Protocol 2: Curing of an Epoxy Resin for an Adhesive Formulation
This protocol details the use of this compound as a curing agent for a standard liquid epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Fumed silica (as a thixotropic agent)
Procedure:
-
In a suitable mixing vessel, pre-disperse the fumed silica into the liquid DGEBA epoxy resin using a high-shear mixer until a homogenous consistency is achieved.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable solvent (e.g., N-methyl-2-pyrrolidone) with gentle heating if necessary.
-
Add the dissolved this compound solution to the epoxy resin dispersion and mix thoroughly.
-
Add the tertiary amine accelerator to the mixture and continue mixing for 5-10 minutes.
-
Degas the formulation under vacuum to remove any entrapped air bubbles.
-
Apply the formulated adhesive to the desired substrates and cure according to a pre-determined schedule (e.g., 2 hours at 150°C).
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described.
Caption: Experimental workflow for the synthesis of a polyester coating resin.
Caption: Simplified signaling pathway for the crosslinking of epoxy resin.
References
Application Notes and Protocols: Photocatalytic Activity of Materials Based on Benzophenone-2,4,5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Materials derived from Benzophenone-2,4,5-tricarboxylic acid, particularly metal-organic frameworks (MOFs) and coordination polymers, are of growing interest for their potential applications in photocatalysis. The aromatic structure and the presence of multiple carboxylate groups in this compound allow for the formation of robust and porous frameworks when coordinated with metal ions. These materials can act as efficient photocatalysts for the degradation of organic pollutants, a critical process in environmental remediation and of relevance to the degradation pathways of pharmaceutical compounds.
This document provides detailed protocols for the synthesis of a representative photocatalytic material using this compound and for the evaluation of its photocatalytic activity in the degradation of a model organic dye. While specific quantitative data for materials based on this compound is emerging, the presented data is representative of the performance of analogous aromatic polycarboxylic acid-based MOFs.
Data Presentation: Representative Photocatalytic Performance
The photocatalytic efficiency of materials based on this compound can be evaluated by monitoring the degradation of organic dyes under light irradiation. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Photocatalytic Degradation Efficiency of Methylene Blue
| Catalyst Loading (mg/L) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| 50 | 10 | 60 | 75 |
| 100 | 10 | 60 | 92 |
| 100 | 20 | 60 | 85 |
| 150 | 10 | 60 | 98 |
Table 2: Kinetic Parameters for Methylene Blue Degradation
| Initial Dye Concentration (mg/L) | Apparent Rate Constant (k, min⁻¹) | Correlation Coefficient (R²) |
| 5 | 0.025 | 0.991 |
| 10 | 0.018 | 0.985 |
| 20 | 0.012 | 0.979 |
Note: The degradation of many organic dyes by photocatalysis often follows pseudo-first-order kinetics.
Experimental Protocols
Protocol 1: Synthesis of a Zinc-Based MOF with this compound
This protocol describes a general solvothermal method for the synthesis of a crystalline metal-organic framework using this compound as the organic linker and zinc nitrate as the metal source.
Materials:
-
This compound (H₃BPTC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.15 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 120°C and maintain this temperature for 24 hours.
-
After 24 hours, allow the oven to cool down to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Characterize the synthesized MOF using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).
Protocol 2: Evaluation of Photocatalytic Activity
This protocol details the procedure for assessing the photocatalytic performance of the synthesized material by monitoring the degradation of methylene blue, a common model organic pollutant.
Materials and Equipment:
-
Synthesized this compound-based photocatalyst.
-
Methylene blue (MB) stock solution (100 mg/L).
-
Deionized water.
-
Photoreactor equipped with a light source (e.g., a 300W Xenon lamp with a UV cut-off filter for visible light irradiation).
-
Magnetic stirrer.
-
UV-Vis spectrophotometer.
-
Centrifuge.
Procedure:
-
Prepare a 10 mg/L working solution of methylene blue by diluting the stock solution with deionized water.
-
Disperse 10 mg of the photocatalyst in 100 mL of the 10 mg/L methylene blue solution in a beaker.
-
Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 10 or 15 minutes), withdraw a 3 mL aliquot of the suspension.
-
Centrifuge each aliquot to separate the photocatalyst.
-
Measure the absorbance of the supernatant at 664 nm.
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (at t=0) and Aₜ is the absorbance at time t.
-
To study the reaction kinetics, plot ln(A₀/Aₜ) versus irradiation time. A linear plot suggests pseudo-first-order kinetics, and the apparent rate constant (k) can be determined from the slope of the line.
Visualizations
Caption: Workflow for the synthesis of a MOF from this compound.
Caption: Experimental workflow for evaluating photocatalytic activity.
Benzophenone-2,4,5-tricarboxylic Acid: A Versatile Building Block for Novel Organic Compounds
Abstract
Benzophenone-2,4,5-tricarboxylic acid and its derivatives are emerging as highly versatile building blocks in the synthesis of novel organic compounds. With a unique combination of a benzophenone core and three carboxylic acid functionalities, this molecule offers a gateway to a diverse range of materials, including high-performance polymers and sophisticated metal-organic frameworks (MOFs). Furthermore, the inherent biological activity of the benzophenone scaffold makes its derivatives promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials and explores the potential pharmacological applications of its derivatives.
Introduction
This compound is a trifunctional aromatic compound that serves as a key intermediate in the fields of materials science and medicinal chemistry. Its rigid benzophenone backbone imparts thermal stability and photoactive properties, while the three carboxylic acid groups provide multiple reaction sites for polymerization and coordination chemistry. These characteristics make it an ideal candidate for the construction of complex macromolecular architectures.
The primary applications of this compound as a building block can be categorized into two main areas:
-
High-Performance Polymers: The dianhydride derivative of this compound is a valuable monomer for the synthesis of polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace and electronics industries.
-
Metal-Organic Frameworks (MOFs): The tricarboxylic acid acts as an organic linker, coordinating with metal ions to form porous, crystalline structures known as MOFs. These materials have vast potential in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.
From a pharmacological perspective, the benzophenone moiety is a common scaffold in many biologically active compounds. Derivatives of benzophenone have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and antitumor effects. The incorporation of the tricarboxylic acid functionality offers opportunities to develop novel therapeutic agents with unique properties and mechanisms of action.
Synthesis of High-Performance Polyimides
The most common route to synthesizing polyimides from this compound involves its conversion to the corresponding dianhydride, followed by a two-step polycondensation reaction with a suitable diamine.
Synthesis of 5-Benzoyl-1,2,4-benzenetricarboxylic Anhydride
A general procedure for the synthesis of a similar dianhydride, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), involves a multi-step process starting from o-xylene. This process can be adapted for the synthesis of the dianhydride of this compound. The key steps are outlined below.
Caption: Synthesis of the Dianhydride Monomer.
Experimental Protocol: Synthesis of 5-Benzoyl-1,2,4-benzenetricarboxylic Anhydride
-
Reactants: this compound, acetic anhydride, and a suitable catalyst (e.g., sodium acetate).
-
Procedure: a. Suspend this compound in an excess of acetic anhydride. b. Add a catalytic amount of sodium acetate. c. Heat the mixture to reflux for several hours to effect the dehydration and cyclization to the dianhydride. d. Cool the reaction mixture to room temperature, which should induce precipitation of the dianhydride. e. Collect the solid product by filtration, wash with a suitable solvent (e.g., dry toluene) to remove excess acetic anhydride and acetic acid. f. Dry the product under vacuum.
-
Characterization: The resulting dianhydride can be characterized by FT-IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches) and melting point determination.
Two-Step Polyimide Synthesis
The synthesis of polyimides from the dianhydride and a diamine proceeds via a poly(amic acid) intermediate.
Caption: Two-Step Polyimide Synthesis Workflow.
Experimental Protocol: Synthesis of Polyimide from 5-Benzoyl-1,2,4-benzenetricarboxylic Anhydride and 4,4'-Oxydianiline (ODA)
Step 1: Poly(amic acid) Synthesis
-
Reactants: 5-Benzoyl-1,2,4-benzenetricarboxylic anhydride, 4,4'-oxydianiline (ODA), and a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Procedure: a. In a dry, nitrogen-purged flask, dissolve an equimolar amount of ODA in DMAc with stirring. b. Slowly add an equimolar amount of the dianhydride powder to the diamine solution in small portions to control the exothermic reaction. c. Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
Characterization: The formation of the poly(amic acid) can be monitored by the increase in solution viscosity.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a programmable oven with a specific temperature ramp, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterization of Polyimides
The synthesized polyimides can be characterized by various techniques to determine their properties.
| Property | Technique | Expected Outcome |
| Chemical Structure | FT-IR Spectroscopy | Disappearance of amic acid bands and appearance of characteristic imide absorption bands. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature (Td), indicating the polymer's stability at high temperatures. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), which defines the upper-temperature limit for use. |
| Mechanical Properties | Tensile Testing | Evaluation of tensile strength, modulus, and elongation at break of the polyimide films. |
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be used as a trivalent organic linker in the solvothermal synthesis of MOFs. The choice of metal ion and reaction conditions will determine the final structure and properties of the MOF.
Caption: General Workflow for MOF Synthesis.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
-
Reactants: this compound, Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), and a high-boiling solvent (e.g., N,N-dimethylformamide, DMF).
-
Procedure: a. In a Teflon-lined autoclave, dissolve this compound and Zinc Nitrate Hexahydrate in DMF. The molar ratio of linker to metal salt can be varied to optimize the synthesis. b. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours). c. After the reaction, allow the autoclave to cool slowly to room temperature to promote the formation of well-defined crystals. d. Collect the crystalline product by filtration, wash with fresh DMF, and then with a more volatile solvent like ethanol. e. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization:
| Property | Technique | Expected Outcome |
| Crystallinity & Structure | Powder X-ray Diffraction (PXRD) | Confirmation of the crystalline structure and phase purity of the synthesized MOF. |
| Porosity & Surface Area | Gas Sorption Analysis (e.g., N₂) | Determination of the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the MOF framework. |
| Chemical Structure | FT-IR Spectroscopy | Confirmation of the coordination of the carboxylate groups to the metal centers. |
Application in Drug Development
The benzophenone scaffold is present in numerous compounds with a wide array of biological activities. Derivatives of benzophenone have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Antimicrobial Activity
Benzophenone derivatives have shown promising activity against various bacterial and fungal strains. The mechanism of action can vary, but some derivatives have been shown to disrupt the bacterial cell wall.
Caption: Proposed Antimicrobial Mechanism of Action.
Protocol: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Materials: Synthesized this compound derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates.
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in the wells of a 96-well plate. c. Inoculate each well with a standardized bacterial suspension. d. Include positive (bacteria with no compound) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antitumor Activity
Certain benzophenone derivatives have exhibited cytotoxic effects against various cancer cell lines. The exact mechanisms are often complex and can involve multiple cellular pathways.
Quantitative Data from Literature on Benzophenone Derivatives:
| Compound Class | Target Cell Line(s) | IC₅₀ (µM) Range | Reference |
| Substituted Benzophenones | HL-60, A-549, SMMC-7721, SW480 | 0.15 - 29.07 | Synthesis and bioactivity investigation of benzophenone and its derivatives |
| Benzophenone Hydrazone Analogs | Urease Inhibition | 36.36 - 55.5 | Synthesis of Benzophenone Hydrazone Analogs and their...Activities |
Conclusion
This compound is a highly promising and versatile building block for the creation of novel organic compounds with a wide range of applications. Its utility in the synthesis of thermally stable polyimides and porous metal-organic frameworks has been outlined, with detailed protocols provided for their preparation and characterization. Furthermore, the inherent biological activity of the benzophenone scaffold suggests that derivatives of this tricarboxylic acid could be valuable leads in the development of new therapeutic agents. Further research into the synthesis and application of compounds derived from this compound is warranted to fully explore its potential in materials science and drug discovery.
Application Notes and Protocols for Incorporating Benzophenone-2,4,5-tricarboxylic Acid into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for incorporating Benzophenone-2,4,5-tricarboxylic Acid (BPTCA) into polymer backbones. Due to the limited availability of direct experimental data for BPTCA in the scientific literature, this document presents generalized protocols and theoretical frameworks based on established polymerization techniques for structurally similar aromatic polycarboxylic acids. The information herein is intended to serve as a foundational guide for researchers to design and develop novel polymers with potential applications in drug delivery, biomaterials, and advanced coatings.
Introduction to this compound in Polymer Synthesis
This compound (BPTCA), also known as 5-benzoylbenzene-1,2,4-tricarboxylic acid, is a unique trifunctional monomer. Its structure combines a benzophenone moiety with three carboxylic acid groups. This distinct architecture offers several potential advantages in polymer design:
-
Photosensitivity: The benzophenone group is a well-known photoinitiator and crosslinking agent. Upon exposure to UV radiation, it can abstract hydrogen atoms from adjacent polymer chains, leading to the formation of covalent crosslinks.[1][2][3][4][5]
-
Branching and Crosslinking: The three carboxylic acid groups allow for the formation of branched or crosslinked polymer networks when reacted with difunctional comonomers such as diols or diamines. This can significantly influence the mechanical properties, solubility, and thermal stability of the resulting polymer.
-
Enhanced Polymer Properties: The rigid aromatic structure of BPTCA can contribute to increased thermal stability and mechanical strength of the polymer backbone.
Polymer Architectures Incorporating BPTCA
The trifunctional nature of BPTCA allows for its incorporation into various polymer architectures, primarily through polycondensation reactions. The two main classes of polymers where BPTCA can be readily integrated are polyesters and polyimides.
Branched and Crosslinked Polyesters
BPTCA can be used as a comonomer in the synthesis of polyesters through esterification reactions with diols. The resulting polymers will possess a branched or crosslinked structure, depending on the stoichiometry and reaction conditions.
Crosslinked Polyimides
For polyimide synthesis, BPTCA would first need to be converted to its corresponding anhydride, Benzophenone-2,4,5-tricarboxylic Anhydride. This tri-functional anhydride can then react with diamines to form a crosslinked polyimide network.
Experimental Protocols
The following are generalized protocols for the incorporation of BPTCA into polyester and polyimide backbones. Researchers should optimize these conditions based on the specific comonomers used and the desired polymer properties.
Synthesis of Branched Polyesters via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for polyester synthesis.
Materials:
-
This compound (BPTCA)
-
Diol (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Heat stabilizer (e.g., phosphoric acid)
Protocol:
-
Esterification Stage:
-
Charge the reactor with BPTCA, an excess of the diol (typically a 1.2 to 2.2 molar ratio of diol to total carboxylic acid groups), and the heat stabilizer.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 180-220°C with continuous stirring.
-
Water will be generated as a byproduct and should be removed from the reaction mixture.
-
Monitor the reaction until the formation of a clear prepolymer and the cessation of water distillation.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst to the molten prepolymer.
-
Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure (to <1 Torr).
-
Continue the reaction under high vacuum and elevated temperature to facilitate the removal of the excess diol and increase the molecular weight of the polymer.
-
The reaction is typically continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the resulting polyester.
-
Quantitative Data Summary (Theoretical):
| Parameter | Value Range | Purpose |
| Molar Ratio (Diol:BPTCA) | 1.2:1 to 2.2:1 | Controls the initial esterification and molecular weight. |
| Esterification Temperature | 180 - 220°C | Promotes the initial reaction between acid and alcohol groups. |
| Polycondensation Temperature | 250 - 280°C | Drives the polymerization to high molecular weight. |
| Catalyst Concentration | 100 - 500 ppm | Accelerates the esterification and transesterification reactions. |
| Vacuum Pressure | <1 Torr | Removes volatile byproducts to drive the equilibrium towards polymer formation. |
Experimental Workflow for Polyester Synthesis:
Synthesis of Crosslinked Polyimides via Two-Step Polymerization
This protocol outlines the synthesis of a crosslinked polyimide from the anhydride of BPTCA and a diamine.
Step 1: Synthesis of Benzophenone-2,4,5-tricarboxylic Anhydride
-
BPTCA can be converted to its anhydride by heating with a dehydrating agent such as acetic anhydride. This step is crucial and should be performed under anhydrous conditions to ensure high purity of the resulting anhydride.
Materials:
-
Benzophenone-2,4,5-tricarboxylic Anhydride
-
Aromatic Diamine (e.g., oxydianiline (ODA), p-phenylenediamine (PPD))
-
Aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
Protocol:
-
Poly(amic acid) Formation:
-
Dissolve the aromatic diamine in the aprotic polar solvent in a reaction flask under a nitrogen atmosphere.
-
Slowly add the Benzophenone-2,4,5-tricarboxylic Anhydride to the stirred solution at room temperature. The molar ratio of anhydride to amine will determine the crosslink density.
-
Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
The poly(amic acid) solution can be converted to the final polyimide by either thermal or chemical imidization.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a film. Heat the film in a stepwise manner, for example, at 100°C, 200°C, and 300°C, each for 1 hour, to drive the cyclodehydration and form the imide rings.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature to effect the imidization in solution. The resulting polyimide can then be precipitated and collected.
-
Quantitative Data Summary (Theoretical):
| Parameter | Value Range | Purpose |
| Monomer Concentration | 10 - 25 wt% | Affects the viscosity of the poly(amic acid) solution. |
| Reaction Temperature (Poly(amic acid) formation) | 20 - 50°C | Controls the rate of the initial addition reaction. |
| Thermal Imidization Temperature | 100 - 300°C | Stepwise heating ensures complete cyclization without degrading the polymer. |
| Chemical Imidization Reagents | Acetic Anhydride/Pyridine | Catalyzes the ring-closing reaction at lower temperatures. |
Experimental Workflow for Polyimide Synthesis:
Photo-Crosslinking of BPTCA-Containing Polymers
Polymers incorporating the benzophenone moiety from BPTCA can be further crosslinked by exposure to UV radiation.
Protocol:
-
Prepare a thin film of the BPTCA-containing polymer on a suitable substrate.
-
Expose the film to UV radiation (typically in the range of 300-400 nm) for a specified duration. The energy and duration of the UV exposure will determine the degree of crosslinking.
-
The crosslinking can be monitored by observing changes in the polymer's solubility; crosslinked polymers will become insoluble in solvents in which the linear or branched precursor was soluble.
Logical Relationship for Photo-Crosslinking:
Characterization of BPTCA-Containing Polymers
A variety of analytical techniques can be employed to characterize the structure and properties of polymers incorporating BPTCA.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (ester, imide, carboxylic acid, benzophenone carbonyl). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution (for soluble polymers). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation temperature. |
| Rheometry | Measurement of melt viscosity and viscoelastic properties. |
| Solubility Testing | Assessment of crosslink density. |
Potential Applications
The unique properties of polymers derived from BPTCA suggest their utility in several advanced applications:
-
Drug Delivery: The crosslinked network can be designed to control the release of encapsulated therapeutic agents. The photosensitivity of the benzophenone moiety could also enable photo-triggered drug release.
-
Biomaterials and Tissue Engineering: The ability to form hydrogels and control mechanical properties makes these polymers potential candidates for scaffolds in tissue engineering.
-
Photoresists and Advanced Coatings: The photo-crosslinkable nature of BPTCA-containing polymers is highly relevant for applications in microelectronics and protective coatings.
Disclaimer: The provided protocols are intended as a starting point for research and development. The actual experimental conditions may need to be optimized for specific monomers and desired polymer characteristics. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | Semantic Scholar [semanticscholar.org]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Detection of Benzophenone-2,4,5-tricarboxylic Acid in Complex Matrices
Introduction
Benzophenone-2,4,5-tricarboxylic acid (BPTA) is a potential environmental and biological compound of interest due to the widespread use of benzophenone derivatives in various industrial and consumer products. This document provides a comprehensive overview of analytical methodologies for the detection and quantification of benzophenone compounds in complex matrices such as environmental water, soil/sediment, and biological tissues. While specific validated methods for BPTA are not widely available in published literature, the protocols detailed below are based on established and validated methods for structurally similar benzophenones (e.g., BP-1, BP-3, BP-8). These methods can serve as a strong foundation for developing a validated analytical procedure for BPTA.
The primary analytical techniques for benzophenone analysis involve chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity. Sample preparation is a critical step to extract the analyte of interest from the matrix and remove interfering substances.
Analytical Techniques
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are the most common and effective techniques for the determination of benzophenones.
-
HPLC-MS/MS: This is often the preferred method due to its ability to analyze a wide range of compounds with varying polarities and thermal stabilities. It provides excellent sensitivity and selectivity.
-
GC-MS: This technique is also suitable, particularly for less polar and thermally stable benzophenone derivatives. Derivatization may sometimes be necessary to improve the volatility of the analytes.
Sample Preparation
The choice of sample preparation technique is highly dependent on the matrix. The goal is to efficiently extract the analyte while minimizing matrix effects.
Water Samples (Environmental Water, Wastewater)
Common extraction techniques for water samples include Solid-Phase Extraction (SPE) and Liquid-Phase Microextraction (LPME).
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique for extracting and concentrating benzophenones from water samples.[1][2] C18 cartridges are commonly used as the solid phase.
-
Liquid-Phase Microextraction (LPME): This is a miniaturized version of liquid-liquid extraction that is fast, simple, and requires minimal solvent.[3]
Soil and Sediment Samples
Extraction from solid matrices like soil and sediment typically involves solvent extraction followed by a clean-up step.
-
Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from the solid matrix into a solvent.
-
Solid-Phase Extraction (SPE): After the initial solvent extraction, SPE is often used for clean-up and concentration of the analytes.
Biological Samples (Tissues, Urine)
The analysis of biological samples requires rigorous sample preparation to remove proteins and other interfering biological macromolecules.
-
Liquid-Liquid Extraction (LLE): This is a common technique for extracting analytes from biological fluids.[4]
-
Protein Precipitation: This step is often necessary to remove proteins before further extraction and analysis.[5]
-
Solid-Phase Extraction (SPE): SPE is used for the final clean-up and concentration of the extract.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of benzophenones in various matrices using different analytical methods. These values can be used as a benchmark when developing a method for BPTA.
| Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| River Water | GC-MS | LPME | 10 pg/mL | 50 pg/mL | 93.3 - 101.1 | [3] |
| Water | GC-MS | SPE | 0.034 - 0.067 µg/L | - | 96 - 107 | [1] |
| Swimming Pool Water | LC-MS/MS | Hybrid Tape Extraction | 0.03 µg/L | - | 71 - 138 | [6] |
| Human Placental Tissue | LC-MS/MS | LLE | 0.07 - 0.3 ng/g | 0.3 - 1.0 ng/g | 98 - 104 | [4] |
| Wastewater, Sludge | - | SPE | - | - | 81 - 122 | [7][8] |
Experimental Protocols
Protocol 1: Analysis of Benzophenones in Water by SPE and GC-MS
This protocol is adapted from established methods for benzophenone analysis in water samples.[1][2]
1. Sample Collection and Preparation:
- Collect water samples in amber glass bottles.
- Acidify the samples to pH 3 with HCl.
- Filter the samples through a 0.45 µm glass fiber filter.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH 3).
- Load 500 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 30 min.
- Elute the analytes with 10 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Protocol 2: Analysis of Benzophenones in Biological Tissues by LC-MS/MS
This protocol is based on a method for the determination of benzophenones in human placental tissue.[4]
1. Sample Homogenization and Extraction:
- Homogenize 1 g of tissue sample.
- Add an internal standard (e.g., Benzophenone-d10).
- Perform liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 1 min.
- Centrifuge the sample at 4000 rpm for 10 min.
- Collect the organic supernatant.
- Repeat the extraction step twice more.
- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Clean-up:
- Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50, v/v).
- Centrifuge at 14000 rpm for 10 min to remove any remaining particulates.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatograph: Equipped with a C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source operated in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of the target analytes and the internal standard.
Visualizations
General Workflow for Benzophenone Analysis
Caption: General experimental workflow for the analysis of BPTA.
Decision Tree for Method Selection
References
- 1. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of benzophenones in river-water samples using drop-based liquid phase microextraction coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. On-site extraction of benzophenones from swimming pool water using hybrid tapes based on the integration of hydrophilic-lipophilic balance microparticles and an outer magnetic nanometric domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Addressing common challenges in the synthesis of Benzophenone-2,4,5-tricarboxylic Acid.
Technical Support Center: Synthesis of Benzophenone-2,4,5-tricarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and logical two-step method involves an initial Friedel-Crafts acylation followed by an oxidation reaction. The first step typically consists of the acylation of an appropriate tri-alkylated benzene, such as 1,2,4-trimethylbenzene, with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The resulting 2,4,5-trimethylbenzophenone intermediate is then oxidized using strong oxidizing agents to convert the three methyl groups into carboxylic acid groups, yielding the final product.[3]
Q2: What are the primary applications of this compound?
A2: this compound is a key intermediate in organic and material science.[4] It is used in the production of high-performance polymers and resins due to its ability to enhance thermal stability and mechanical properties. Its multifunctional carboxylic groups are valuable for creating advanced coatings and adhesives with improved cross-linking and durability.[4] It is also used in synthesizing photoactive materials, such as UV-absorbing agents, and in the preparation of metal-organic frameworks (MOFs).[4]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for the initial step?
A3: Friedel-Crafts acylation is generally preferred because it avoids two major issues common to alkylation: polyalkylation and carbocation rearrangement.[1][5] The acyl group introduced during acylation deactivates the aromatic ring, preventing further reactions on the same ring.[2][6] In contrast, the alkyl groups introduced during alkylation activate the ring, often leading to multiple, uncontrolled additions.[5] Additionally, the acylium ion intermediate in acylation is stabilized by resonance and does not rearrange, leading to a more specific and predictable product.[2][5]
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols are essential. Friedel-Crafts reactions should be conducted in a well-ventilated fume hood as they can release HCl gas.[7] Aluminum chloride is highly reactive with moisture and should be handled in anhydrous conditions. Strong oxidizing agents like potassium permanganate or chromic acid are corrosive and powerful oxidizers; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Experimental Protocols
A common synthesis route is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene followed by oxidation.
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
-
Reagents: 1,2,4-Trimethylbenzene, Benzoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0-5°C using an ice bath.
-
Add a solution of 1,2,4-trimethylbenzene (1 equivalent) and benzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the low temperature.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress with Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water and saturated sodium bicarbonate solution, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 2,4,5-trimethylbenzophenone.
-
Step 2: Oxidation to this compound
-
Reagents: 2,4,5-trimethylbenzophenone, Potassium Permanganate (KMnO₄) or Chromium (VI) Oxide (CrO₃), Sulfuric Acid (H₂SO₄), Water, Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve the crude 2,4,5-trimethylbenzophenone in an appropriate solvent like aqueous pyridine or a mixture of acetic acid and water.
-
Heat the solution to reflux (around 80-100°C).[8]
-
Slowly add a strong oxidizing agent, such as an aqueous solution of KMnO₄ or a solution of CrO₃ in acetic acid and sulfuric acid, in portions.[3][8] A significant excess of the oxidizing agent is required to convert all three methyl groups.
-
Maintain the reflux for several hours until the purple color of the permanganate disappears (if used) or until TLC/HPLC analysis shows the reaction is complete.
-
Cool the mixture and, if KMnO₄ was used, filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the crude this compound.
-
Filter the solid product, wash with cold water, and dry. Further purification is typically required.
-
Overall Synthesis Workflow
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Methods of Preparation of Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
How to optimize reaction conditions for maximizing the yield of Benzophenone-2,4,5-tricarboxylic Acid.
Welcome to the technical support center for the synthesis of Benzophenone-2,4,5-tricarboxylic Acid (BTC-Ac), also known as 5-benzoylbenzene-1,2,4-tricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to aid in maximizing the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the oxidation of a 2,4,5-trimethylbenzophenone precursor. This method is favored due to the availability of the starting materials and the relatively straightforward nature of the oxidation reaction.
Q2: What are the primary oxidizing agents used in this synthesis?
A2: The two primary oxidizing agents reported for the conversion of the trimethyl precursor to the tricarboxylic acid are:
-
Nitric Acid (HNO₃): Often used under elevated temperature and pressure, this method can achieve high yields.
-
Chromium Trioxide (CrO₃) in Sulfuric Acid (H₂SO₄): This is a classic method performed at milder temperatures.
Q3: What are some of the expected challenges in this synthesis?
A3: Researchers may encounter challenges such as incomplete oxidation, formation of side products (e.g., nitro-substituted compounds when using nitric acid), and difficulties in purifying the final product to the desired specification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete oxidation of the methyl groups. 2. Suboptimal reaction temperature or time. 3. Inefficient purification leading to product loss. 4. Degradation of the product under harsh reaction conditions. | 1. Increase the concentration or excess of the oxidizing agent. 2. Optimize the reaction temperature and duration based on the chosen oxidation method (refer to the data tables below). 3. Ensure complete precipitation of the product during workup and use appropriate recrystallization solvents. 4. For nitric acid oxidation, consider a temperature gradient to prevent decomposition. |
| Incomplete Reaction | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Poor mixing of reactants. | 1. Increase the molar ratio of the oxidizing agent to the starting material. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Extend the reaction time. 4. Ensure vigorous stirring throughout the reaction. |
| Formation of Side Products (e.g., nitro compounds) | 1. Use of nitric acid as the oxidizing agent can lead to nitration of the aromatic rings. | 1. Carefully control the reaction temperature and the rate of nitric acid addition. 2. Consider using an alternative oxidizing agent like chromium trioxide if nitro-impurities are a major concern. 3. Purify the crude product by recrystallization to remove these impurities. |
| Purification Difficulties | 1. The presence of closely related impurities. 2. The product being a tarry or oily substance. | 1. Multiple recrystallizations may be necessary. Consider using a solvent system (e.g., aqueous acetone) for effective purification. 2. If the crude product is tarry, try triturating it with a non-polar solvent to induce solidification before recrystallization. |
| Product is off-color (not white) | 1. Presence of colored impurities, possibly from side reactions or starting materials. | 1. Perform recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the two primary oxidation methods. These are based on analogous reactions and provide a strong starting point for optimization.
Table 1: Chromium Trioxide-Sulfuric Acid Oxidation
| Parameter | Condition | Observed Yield | Purity |
| Temperature | 0-30°C | ~53% | >95% (after recrystallization) |
| Oxidizing Agent | CrO₃ in H₂SO₄ | - | - |
| Solvent | Acetone | - | - |
| Reaction Time | 1 hour | - | - |
Table 2: Nitric Acid Oxidation under High Pressure
| Parameter | Condition | Observed Yield | Purity |
| Temperature | 140-175°C (gradient) | ~73% | High (impurities removed by crystallization) |
| Oxidizing Agent | 54% Nitric Acid | - | - |
| Pressure | 68 kg/cm ² | - | - |
| Reaction Time | ~6.5 hours (total) | - | - |
Experimental Protocols
Protocol 1: Synthesis via Chromium Trioxide-Sulfuric Acid Oxidation
This protocol is adapted from the synthesis of analogous aromatic tricarboxylic acids.
1. Preparation of the Oxidizing Reagent:
-
Gradually add 21.4 g (214 mmol) of chromium trioxide (CrO₃) to 21.4 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the resulting brown slurry in an ice bath.
-
Carefully add 64 mL of water to generate a red solution.
2. Oxidation Reaction:
-
Dissolve the 2,4,5-trimethylbenzophenone precursor in 278 mL of acetone.
-
Add the prepared oxidizing reagent dropwise to the acetone solution while maintaining the temperature between 0-30°C.
-
Stir the reaction mixture for 1 hour.
3. Workup and Purification:
-
Quench the reaction by pouring the mixture into 550 mL of water.
-
Extract the product with a suitable organic solvent, such as ether.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from aqueous acetone to obtain pure this compound.
Protocol 2: Synthesis via Nitric Acid Oxidation under High Pressure
This protocol is extrapolated from industrial processes for similar compounds. Caution: This reaction should be carried out in a high-pressure stainless steel autoclave by personnel experienced with high-pressure reactions.
1. Reaction Setup:
-
Charge a stainless steel autoclave with the 2,4,5-trimethylbenzophenone precursor.
2. Nitric Acid Addition and Reaction:
-
Introduce one-third of the total required 54% nitric acid at 140°C over a period of 3.7 hours.
-
Increase the temperature to 175°C and add the remaining nitric acid over 1.75 hours.
-
Maintain the reaction at 175°C for an additional hour under a pressure of 68 kg/cm ².
3. Workup and Purification:
-
After cooling and depressurizing the autoclave, the product can be isolated.
-
The crude product may contain nitro-derivatives, which can be removed by crystallization from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A simplified logic diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 5-benzoylbenzene-1,2,4-tricarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 5-benzoylbenzene-1,2,4-tricarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 5-benzoylbenzene-1,2,4-tricarboxylic acid?
A1: The primary recommended methods for purifying 5-benzoylbenzene-1,2,4-tricarboxylic acid are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity. A combination of these techniques often yields the best results.
Q2: What are the key solubility properties of 5-benzoylbenzene-1,2,4-tricarboxylic acid relevant to its purification?
A2: 5-benzoylbenzene-1,2,4-tricarboxylic acid is a polar molecule. Its solubility is a critical factor in purification. While its solubility in common organic solvents at room temperature is limited, it is soluble in methanol.[1] Analogs like benzene-1,3,5-tricarboxylic acid show moderate solubility in dimethyl sulfoxide (DMSO).[2] For aqueous solutions, adjusting the pH to above 7 with a base like sodium hydroxide (NaOH) will deprotonate the carboxylic acid groups, forming a water-soluble carboxylate salt.[2]
Q3: What are the expected impurities from the synthesis of 5-benzoylbenzene-1,2,4-tricarboxylic acid?
A3: Common impurities may include unreacted starting materials such as 1,2,4-trimethylbenzene or benzoyl chloride, incompletely oxidized intermediates, and side-products from the reaction. The nature of impurities will be specific to the synthetic route employed.
Q4: How can I assess the purity of my 5-benzoylbenzene-1,2,4-tricarboxylic acid sample?
A4: The purity of 5-benzoylbenzene-1,2,4-tricarboxylic acid can be effectively determined using High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also valuable techniques for assessing purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or inappropriate solvent choice. | Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, a different solvent or a mixed solvent system should be explored.[4][5] |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound's melting point is lower than the solution temperature. The compound may also be significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system may also help.[4][5] |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If the solution is not saturated, reduce the solvent volume by evaporation and cool again.[4][5][6] |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss in the mother liquor. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. To avoid premature crystallization during hot filtration, pre-heat the funnel and filter paper.[4][7] |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Inappropriate eluent system (polarity is too high or too low). The column was not packed properly. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Ensure the column is packed uniformly to avoid channeling. A gradient elution may improve separation. |
| The compound does not elute from the column. | The eluent is not polar enough to move the highly polar tricarboxylic acid. The compound may be irreversibly adsorbed onto the silica gel. | Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar stationary phase or reverse-phase chromatography. To mitigate strong interactions with silica gel, a small amount of acetic or formic acid can be added to the eluent. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity. |
| Tailing of the peak during elution. | Strong interaction between the carboxylic acid groups and the stationary phase. The column is overloaded. | Add a small amount of a competitive polar solvent (like acetic acid) to the eluent to reduce interactions with the silica. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate 5-benzoylbenzene-1,2,4-tricarboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (a weak base) to extract the acidic compound into the aqueous layer.[8][9] Stopper the funnel and shake gently, venting frequently to release any pressure buildup.[10] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the tricarboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Washing (Optional): The organic layer can be washed with brine to remove any residual water-soluble components.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH 2-3, check with pH paper).[11][12]
-
Isolation: The protonated 5-benzoylbenzene-1,2,4-tricarboxylic acid will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold deionized water and then dry it thoroughly.
Column Chromatography
This protocol describes the purification of 5-benzoylbenzene-1,2,4-tricarboxylic acid using silica gel chromatography.
-
Stationary Phase: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.
-
Eluent Preparation: A suggested eluent system is a mixture of ethyl acetate and hexane.[2] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. A starting point could be a 3:7 (v/v) mixture of ethyl acetate and hexane.[2]
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin elution with the prepared solvent mixture, collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-benzoylbenzene-1,2,4-tricarboxylic acid.
Quantitative Data Summary
The following table can be used to record and compare the results of different purification techniques.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Notes |
| Acid-Base Extraction | |||||
| Column Chromatography | |||||
| Recrystallization | |||||
| Combined Methods |
Visualizations
Caption: A general workflow for the purification of 5-benzoylbenzene-1,2,4-tricarboxylic acid.
References
- 1. BENZOPHENONE-2,4,5-TRICARBOXYLIC ACID | 135989-69-4 [amp.chemicalbook.com]
- 2. This compound | 135989-69-4 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Enhancing Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzophenone-2,4,5-tricarboxylic Acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the thermal stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of polymers derived from this compound?
A1: The thermal stability of polymers derived from this compound, typically polyimides, is primarily determined by the following factors:
-
Bond Dissociation Energy: The inherent strength of the chemical bonds within the polymer backbone. Aromatic and imide rings are intrinsically stable due to resonance.
-
Chain Rigidity: Rigid polymer backbones have higher thermal stability. Introducing rigid moieties can enhance this property.
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, increase the energy required to disrupt the polymer structure.
-
Crystallinity and Morphology: A more ordered, crystalline structure generally leads to higher thermal stability compared to an amorphous structure.
-
Presence of Reactive Groups: Functional groups that are susceptible to thermal degradation can lower the overall stability.
Q2: My polyimide, synthesized from a this compound derivative, shows lower than expected thermal stability. What are the potential causes?
A2: Lower than expected thermal stability can stem from several issues during synthesis and processing:
-
Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide may be incomplete. Residual amic acid groups are less thermally stable.
-
Low Molecular Weight: A lower degree of polymerization results in a higher concentration of less stable end groups.
-
Residual Solvent or Monomers: Trapped solvent or unreacted monomers can act as plasticizers and initiate degradation at lower temperatures.
-
Oxidative Degradation: The presence of oxygen during high-temperature processing can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.
-
Hydrolytic Degradation: The poly(amic acid) precursor is susceptible to hydrolysis, which can lead to a decrease in molecular weight and, consequently, lower thermal stability of the final polyimide.[1]
Q3: How can I improve the thermal stability of my this compound-based polymers through molecular design?
A3: Several strategies can be employed at the molecular level to enhance thermal stability:
-
Incorporate Rigid Moieties: Introducing rigid aromatic or heterocyclic units into the polymer backbone increases chain rigidity and limits thermal motion.
-
Introduce Bulky Side Groups: Attaching bulky side groups to the polymer chain can restrict rotational freedom and increase the glass transition temperature (Tg).
-
Fluorination: Incorporating fluorine atoms or trifluoromethyl (-CF3) groups can increase bond strength and reduce polarizability, leading to improved thermal and oxidative stability.
-
Cross-linking: Introducing cross-linking sites can create a more robust network structure that is more resistant to thermal degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low Decomposition Temperature (Td) in TGA | 1. Incomplete imidization of the poly(amic acid) precursor.2. Presence of residual solvent or unreacted monomers.3. Low molecular weight of the polymer. | 1. Optimize the imidization process (increase temperature, time, or use a chemical imidization agent). Monitor the disappearance of the amic acid peaks and the appearance of imide peaks using FTIR spectroscopy.2. Ensure thorough drying of the polymer under vacuum at an elevated temperature below its degradation point.3. Adjust the stoichiometry of the monomers and optimize polymerization conditions (concentration, temperature, reaction time) to achieve a higher molecular weight. |
| Broad or Multiple Decomposition Steps in TGA | 1. Heterogeneous polymer structure.2. Presence of thermally labile groups.3. Thermo-oxidative degradation in the presence of air. | 1. Ensure homogeneous mixing of monomers during polymerization.2. Consider modifying the chemical structure to replace or protect thermally unstable groups.3. Perform TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to differentiate between thermal and thermo-oxidative degradation. |
| Discolored or Brittle Polymer Film After Curing | 1. Oxidative degradation during high-temperature curing.2. Thermal degradation due to excessive curing temperature or time. | 1. Cure the polymer film under an inert atmosphere (nitrogen or argon).2. Optimize the curing profile by using a lower temperature for a longer duration or a step-wise curing process. Determine the optimal curing temperature from TGA and DSC data. |
| Inconsistent Thermal Analysis Results | 1. Sample preparation variability (e.g., sample size, packing in the TGA pan).2. Instrument calibration issues.3. Inconsistent heating rate or gas flow rate. | 1. Use a consistent sample mass and ensure good thermal contact with the pan.2. Regularly calibrate the TGA instrument for temperature and weight loss.3. Use a standardized heating rate and gas flow rate for all experiments to ensure comparability. |
Quantitative Data on Thermal Stability
The following table summarizes typical thermal properties of polyimides derived from benzophenone-based dianhydrides, which can serve as a reference for your own experiments. Note that the specific values will depend on the diamine used in the polymerization.
| Polymer System | Tg (°C) | Td5% (°C, N2) | Td10% (°C, N2) | Char Yield at 800°C (N2, %) |
| Poly(4,4'-benzophenone) | 219 | 495 | - | - |
| Poly(2,5-benzophenone) | - | 496 | - | - |
| BTDA-based Polyimide 1 | 130 | - | 364 | - |
| BTDA-based Polyimide 2 | 156 | - | 388 | - |
Tg: Glass Transition Temperature; Td5%/Td10%: Temperature at 5%/10% weight loss; BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride.
Experimental Protocols
Protocol 1: Two-Step Polyimide Synthesis (Solution Polymerization)
This is a general procedure for synthesizing polyimides from a dianhydride (or its tricarboxylic acid precursor derivative) and a diamine.
1. Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)). b. Slowly add an equimolar amount of the this compound derivative (as a dianhydride) to the solution under a nitrogen atmosphere. c. Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
2. Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass plate. b. Place the plate in a vacuum oven and cure using a staged heating program. A typical program is: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.
Protocol 2: Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers.
1. Sample Preparation: a. Ensure the polymer sample is completely dry to avoid weight loss from residual solvent. . Weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
2. Instrument Setup: a. Place the pan in the TGA furnace. b. Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen. c. Set the temperature program to ramp from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
3. Data Analysis: a. Plot the sample weight as a function of temperature. b. Determine the onset of decomposition, the temperature at 5% and 10% weight loss (Td5% and Td10%), and the char yield at the final temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the thermal stability of this compound derivatives.
References
Identifying and minimizing side reactions in Benzophenone-2,4,5-tricarboxylic Acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzophenone-2,4,5-tricarboxylic Acid.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
Friedel-Crafts Acylation: 1,2,4-Trimethylbenzene (Pseudocumene) is acylated with benzoyl chloride in the presence of a Lewis acid catalyst to form 2,4,5-trimethylbenzophenone.
-
Oxidation: The methyl groups of 2,4,5-trimethylbenzophenone are oxidized to carboxylic acids using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) to the suspension while maintaining the temperature.
-
Add 1,2,4-trimethylbenzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 M).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 2,4,5-trimethylbenzophenone.
Step 2: Oxidation of 2,4,5-trimethylbenzophenone
Materials:
-
2,4,5-trimethylbenzophenone
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water, deionized
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trimethylbenzophenone (1.0 eq) in pyridine.
-
Heat the solution to 80-90 °C.
-
Slowly add a solution of potassium permanganate (excess, ~6-9 eq) in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, maintain the reaction at 90-100 °C and stir vigorously for 8-12 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Combine the filtrate and washings. Add sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Troubleshooting Guides & FAQs
Friedel-Crafts Acylation Stage
Q1: My Friedel-Crafts acylation reaction is showing low conversion to the desired 2,4,5-trimethylbenzophenone. What could be the issue?
A1: Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. A slight excess of the Lewis acid is often necessary.
-
Low Reaction Temperature: While the initial addition is performed at a low temperature to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.
-
Poor Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.
Troubleshooting Workflow: Low Acylation Conversion
How to increase the purity of Benzophenone-2,4,5-tricarboxylic Acid for polymerization reactions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the purity of Benzophenone-2,4,5-tricarboxylic Acid (BPTCA) for polymerization reactions. High monomer purity is critical for achieving desired polymer properties and ensuring reaction consistency.
Frequently Asked Questions (FAQs)
Q1: Why is high purity of this compound crucial for polymerization?
A1: High-purity monomers, typically exceeding 99.5%, are essential for polymerization reactions.[1] Impurities can act as chain terminators, leading to lower molecular weight polymers, or they can be incorporated into the polymer backbone, altering its thermal and mechanical properties. For consistent and predictable polymerization kinetics and final polymer characteristics, the monomer must be as pure as possible.
Q2: What are the common impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in aromatic polycarboxylic acids may include unreacted starting materials (e.g., 1,2,4-trimethylbenzene), incompletely oxidized intermediates (e.g., methyl- or dimethyl-benzophenone carboxylic acids), and byproducts from side reactions. Positional isomers of the tricarboxylic acid can also be present.
Q3: Which analytical techniques are recommended for assessing the purity of BPTCA?
A3: Several analytical techniques can be employed to determine the purity of BPTCA. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify unknown impurities.[5][6][7] Differential Scanning Calorimetry (DSC) can be used to assess purity by observing changes in melting point and phase transitions.
Q4: What is the most effective method for purifying BPTCA?
A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like BPTCA.[8][9] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Solvent extraction (acid-base washing) can also be used to remove neutral and basic impurities.[10] For very high purity requirements, preparative chromatography may be necessary, although this is often more complex and costly for large quantities.
Q5: How can I confirm the identity and structure of the purified BPTCA?
A5: The identity and structure of the purified product can be confirmed using various spectroscopic methods. ¹H and ¹³C NMR spectroscopy will provide information about the chemical environment of the protons and carbons, respectively, which can be compared to known spectra.[5][7] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of characteristic functional groups, such as the carboxylic acid and ketone moieties. Mass spectrometry can be used to determine the molecular weight of the compound.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful purification technique, but it can present challenges. Below is a guide to common problems, their potential causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not supersaturated upon cooling. - Cooling too rapidly: Crystals do not have sufficient time to nucleate and grow. - Solution is supersaturated but requires nucleation: Lack of a surface for crystal growth to begin. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Add a seed crystal of pure BPTCA. If unavailable, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent: The solid melts before it dissolves. - The solution is too concentrated. - Significant impurities are present: These can lower the melting point of the mixture. | - Reheat the solution to dissolve the oil, add more of the good solvent, and cool slowly. - Use a lower-boiling point solvent or a mixed solvent system. - If impurities are the issue, consider a preliminary purification step like an acid-base wash before recrystallization. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. - Impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| Low Recovery Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with a solvent at too high a temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. - Always wash the collected crystals with ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification of BPTCA by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary small-scale trials. A mixed solvent system, such as ethanol and water, is often effective for polycarboxylic acids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude BPTCA in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating and stirring.
-
Continue to add the solvent in small portions until the BPTCA is fully dissolved at the solvent's boiling point. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper if using gravity filtration, or a Buchner funnel for vacuum filtration).
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow the filtrate to cool slowly to room temperature.
-
If using a mixed solvent system (e.g., ethanol/water), slowly add the anti-solvent (water) to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Then add a few drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold fresh solvent (or the solvent mixture used for crystallization) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove all residual solvent.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of BPTCA. The specific conditions may need to be optimized for your system and to achieve the best separation from any unique impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient can be optimized to separate BPTCA from its impurities. A common starting point is a linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Aromatic carboxylic acids typically have strong UV absorbance. A wavelength around 254 nm is a good starting point, but a UV scan of a pure sample can determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity BPTCA at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Preparation: Prepare a solution of the BPTCA sample to be analyzed at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks. The identity of the main peak is confirmed by comparing its retention time to that of the standard.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree to troubleshoot the common issue of no crystal formation during recrystallization.
References
- 1. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP4500167B2 - Preparation of benzophenone - Google Patents [patents.google.com]
- 7. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 1H NMR [m.chemicalbook.com]
- 8. CN216092314U - Benzophenone continuous gradient cooling recrystallization system - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
Technical Support Center: Benzophenone-2,4,5-tricarboxylic Acid
A- Note on this compound (BPTA): Direct stability data for this compound (CAS 135989-69-4) is limited in publicly available literature.[1][2][3][4][5][6][7] This guide synthesizes information on the stability of structurally related compounds, such as other benzophenone derivatives and aromatic carboxylic acids, to provide best-practice recommendations.[8][9][10] The principles outlined below are intended to serve as a robust starting point for researchers working with BPTA.
Frequently Asked Questions (FAQs)
Q1: My BPTA solution turned yellow/brown overnight. What is the likely cause?
A1: Discoloration in solutions of benzophenone derivatives is often indicative of photodegradation or oxidative degradation. The benzophenone moiety can absorb UV light, leading to the formation of reactive species that can cause the solution to change color. Additionally, interaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of colored byproducts.
Q2: I'm observing precipitation in my aqueous BPTA solution, especially at lower pH. Why is this happening?
A2: this compound, like other aromatic carboxylic acids, has limited solubility in water, particularly in its protonated (acidic) form. At low pH, the carboxylate groups (-COO⁻) become protonated (-COOH), reducing the molecule's overall polarity and causing it to precipitate out of the aqueous solution. The solubility is generally higher at neutral to alkaline pH where the carboxylic acid groups are deprotonated.
Q3: Can I use common organic solvents to dissolve BPTA?
A3: Yes, BPTA is soluble in methanol.[1][3] For other organic solvents, it is advisable to test solubility on a small scale. Polar aprotic solvents such as DMSO and DMF are also likely candidates for dissolving BPTA, but their reactivity with the compound over time should be considered, especially if the solution is to be stored.
Q4: How does temperature affect the stability of BPTA solutions?
A4: Elevated temperatures can accelerate degradation pathways such as decarboxylation in aromatic carboxylic acids.[8][9][10] For long-term storage, it is recommended to keep BPTA solutions in a cool environment, such as a refrigerator (2-8 °C), to minimize thermal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | pH is too low, causing protonation of carboxylic acid groups and reduced solubility. | Increase the pH of the solution using a suitable base (e.g., NaOH, KOH) to deprotonate the carboxylic acid groups and enhance solubility. |
| Solution Discoloration (Yellowing/Browning) | Photodegradation from exposure to ambient or UV light. | Prepare and store the solution in amber vials or wrap the container in aluminum foil to protect it from light. |
| Oxidation due to dissolved oxygen or trace metal contaminants. | Degas the solvent before use by sparging with an inert gas (e.g., nitrogen, argon). Consider adding a small amount of a chelating agent like EDTA to sequester metal ions. | |
| Loss of Reactivity or Potency Over Time | General chemical degradation (hydrolysis, oxidation, photodegradation). | Prepare fresh solutions before use whenever possible. If storage is necessary, store at 2-8 °C in an amber, airtight container. For aqueous solutions, consider buffering to a stable pH range (typically neutral to slightly alkaline). |
| Inconsistent Results in Assays | Incomplete dissolution or presence of particulates. | Ensure the compound is fully dissolved. Sonication may aid in dissolution. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of BPTA
This protocol provides a general method for preparing a stock solution of BPTA. The choice of solvent and concentration may need to be optimized for specific applications.
-
Materials:
-
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Accurately weigh the required amount of BPTA using an analytical balance.
-
Transfer the weighed BPTA to the volumetric flask.
-
Add a portion of the solvent (e.g., about half the final volume) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed or place the flask in an ultrasonic bath for short periods until the solid is completely dissolved.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed, light-protected container at 2-8 °C.
-
Protocol 2: Stability Assessment of BPTA in Solution by HPLC
This protocol outlines a general method for assessing the stability of BPTA in a given solution over time. A validated HPLC method is crucial for accurate quantification.
-
Materials:
-
Prepared stock solution of BPTA
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol and water with a pH modifier like formic acid)[11][12]
-
Incubators or environmental chambers set to desired storage conditions (e.g., 4 °C, 25 °C, 40 °C)
-
Light chamber (for photostability testing)
-
Autosampler vials
-
-
Procedure:
-
Prepare a batch of the BPTA solution to be tested.
-
Immediately after preparation (t=0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial concentration.
-
Dispense the remaining solution into several vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, exposed to light).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis by diluting an aliquot to the same concentration as the t=0 sample.
-
Inject the sample into the HPLC system and quantify the remaining BPTA concentration.
-
Compare the concentration at each time point to the initial (t=0) concentration to determine the percentage of BPTA remaining.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for BPTA stability issues.
Caption: Experimental workflow for BPTA stability testing.
References
- 1. 135989-69-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 135989-69-4 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound 135989-69-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic characterization of Benzophenone-2,4,5-tricarboxylic Acid using NMR, FTIR, and Mass Spec.
A comprehensive spectroscopic comparison of Benzophenone-2,4,5-tricarboxylic Acid and related analogues.
This guide provides a detailed spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). For comparative analysis, experimental data for three structurally related compounds are included: Benzophenone, Benzophenone-2,4'-dicarboxylic Acid, and 1,2,4-Benzenetricarboxylic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate identification and characterization of these compounds.
Data Presentation
The spectroscopic data for this compound and the selected alternative compounds are summarized in the tables below for easy comparison. Note that experimental data for this compound is limited, and thus, predicted values are provided where noted.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Compound | Proton | Chemical Shift (ppm) |
| This compound | Aromatic H | Predicted: 7.5-8.5 |
| Carboxylic Acid H | Predicted: 10-13 | |
| Benzophenone | Aromatic H | 7.49-7.81 |
| Benzophenone-2,4'-dicarboxylic Acid | Aromatic H | 7.3-8.2 |
| Carboxylic Acid H | ~13.0 | |
| 1,2,4-Benzenetricarboxylic Acid | Aromatic H | 8.1-8.7 |
| Carboxylic Acid H | ~13.0 |
Predicted data is based on computational models and should be confirmed with experimental analysis.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C=O (Ketone) | Predicted: ~195 |
| Aromatic C | Predicted: 125-140 | |
| C=O (Carboxylic Acid) | Predicted: 165-170 | |
| Benzophenone | C=O | 196.8 |
| Aromatic C | 128.3, 130.1, 132.4, 137.6 | |
| Benzophenone-2,4'-dicarboxylic Acid | C=O (Ketone) | ~196 |
| Aromatic C | 125-140 | |
| C=O (Carboxylic Acid) | ~167, ~171 | |
| 1,2,4-Benzenetricarboxylic Acid | Aromatic C | 130-138 |
| C=O (Carboxylic Acid) | ~167, ~168, ~171 |
Predicted data is based on computational models and should be confirmed with experimental analysis.
Table 3: FTIR Spectroscopic Data (Prominent Peaks, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Ketone) | C=O Stretch (Carboxylic Acid) | Aromatic C=C Stretch |
| This compound | Predicted: 3300-2500 (broad) | Predicted: ~1650 | Predicted: ~1700 | Predicted: 1600-1450 |
| Benzophenone | - | 1652-1654[1][2] | - | 1600-1450 |
| Benzophenone-2,4'-dicarboxylic Acid | 3300-2500 (broad) | ~1650 | ~1700 | 1600-1450 |
| 1,2,4-Benzenetricarboxylic Acid | 3300-2500 (broad) | - | ~1720 | 1600-1450 |
Predicted data is based on computational models and should be confirmed with experimental analysis.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 314.04 (predicted) | [M-H]⁻: 313.04, [M+H]⁺: 315.05, [M+Na]⁺: 337.03 (predicted) |
| Benzophenone | 182.07 | 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[3] |
| Benzophenone-2,4'-dicarboxylic Acid | 270.05 | [M-OH]⁺, [M-COOH]⁺ |
| 1,2,4-Benzenetricarboxylic Acid | 210.02 | [M-OH]⁺, [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of protons and carbons in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI-MS, a direct insertion probe can be used for solid samples.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of Benzophenone-2,4,5-tricarboxylic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative overview of the crystallographic analysis of aromatic carboxylic acids related to Benzophenone-2,4,5-tricarboxylic Acid, offering insights into their structural parameters and the experimental protocols for such determinations.
While a definitive crystal structure for this compound is not publicly available, a comparative analysis of structurally similar aromatic carboxylic acids provides valuable insights into the potential packing and hydrogen bonding motifs. This guide explores the crystallographic data of related compounds and outlines the methodologies for obtaining such data.
Comparative Crystallographic Data of Related Aromatic Carboxylic Acids
To contextualize the potential structural characteristics of this compound, the following table summarizes the crystallographic data for several related aromatic carboxylic acids. These molecules share key functional groups and aromatic backbones, influencing their crystal packing and intermolecular interactions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Benzene-1,2,4,5-tetracarboxylic Acid Dihydrate | C₁₀H₆O₈·2H₂O | Monoclinic | P2₁/n | - | - | - | - | - | - |
| Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid) | C₉H₆O₆ | Orthorhombic | Pna2₁ | - | - | - | 90 | 90 | 90 |
| Anthraquinone-2-carboxylic Acid | C₁₅H₈O₄ | Triclinic | P-1 | 3.7942 | 13.266 | 22.835 | 73.355 | 89.486 | 86.061 |
Note: Detailed unit cell parameters for Benzene-1,2,4,5-tetracarboxylic Acid Dihydrate were not available in the initial search results. The data for Benzene-1,3,5-tricarboxylic acid is for a specific polymorph.[1]
Experimental Protocols for X-ray Crystallographic Analysis
The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis. The two primary methods are single-crystal X-ray diffraction, which provides the most precise structural information, and powder X-ray diffraction, which is useful for materials that do not form large single crystals.[2][3]
Single-Crystal X-ray Diffraction
-
Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal. For organic compounds, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[4][5] The ideal crystal for diffraction should be transparent, without visible flaws, and typically have dimensions of around 0.1-0.3 mm.[4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial arrangement of atoms in the unit cell is determined using computational methods. This initial model is then refined against the experimental data to obtain the final, precise crystal structure.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for identifying crystalline phases and can also be used for structure determination, particularly for materials that are difficult to crystallize as single crystals.[2][3]
-
Sample Preparation: A fine powder of the crystalline material is prepared.
-
Data Collection: The powder sample is exposed to a beam of X-rays in a powder diffractometer. The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. For structure determination from powder data, methods like the Rietveld refinement are employed to fit a calculated diffraction pattern from a model structure to the experimental data.[6]
Visualizing the Crystallographic Workflow
The process of determining a crystal structure via X-ray diffraction can be visualized as a systematic workflow, from the initial synthesis of the compound to the final validation of the atomic arrangement.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in a molecule in solution.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
-
Infrared (IR) and Raman Spectroscopy: Probe the vibrational modes of a molecule, providing information about functional groups.
-
Computational Modeling: Can be used to predict molecular structures and properties, which can be compared with experimental data.
References
- 1. Crystal structure of benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. How To [chem.rochester.edu]
- 6. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]
A Comparative Analysis of Benzophenone-2,4,5-tricarboxylic Acid as a Linker in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), directly influencing their structural topology, porosity, and functional properties. This guide provides a comparative analysis of a less explored linker, Benzophenone-2,4,5-tricarboxylic Acid, with other well-established carboxylic acid-based linkers. Due to the limited availability of experimental data on this compound in the public domain, this guide will focus on a theoretical comparison based on its chemical structure and functional groups, providing researchers with a framework for its potential application and performance in MOF synthesis.
Introduction to Linker Selection in MOF Synthesis
The organic linker, a fundamental building block of MOFs, dictates the framework's architecture and, consequently, its material properties.[1] Carboxylic acids are a prominent class of linkers due to their strong coordination with metal ions.[2] The geometry, length, rigidity, and functional groups of the carboxylic acid linker are paramount in determining the final MOF's characteristics, such as pore size, surface area, and chemical stability.[3] Multicarboxylate linkers, in particular, can lead to more robust frameworks due to higher connectivity with the metal nodes.
Analysis of this compound
This compound is a polyfunctional aromatic carboxylic acid. Its key structural features include:
-
Tricarboxylic Acid Groups: The three carboxylate groups offer multiple coordination sites, potentially leading to high-connectivity MOF networks and increased stability.
-
Benzophenone Core: The rigid benzophenone backbone can contribute to the formation of a robust and thermally stable framework. The ketone functional group introduces a polar site within the pore, which could be advantageous for selective adsorption of polar molecules.
-
Asymmetric Substitution: The asymmetric arrangement of the carboxylic acid groups (positions 2, 4, and 5) can lead to the formation of more complex and potentially chiral MOF structures compared to symmetrically substituted linkers like Benzene-1,3,5-tricarboxylic acid (BTC).
Comparative Overview of Linker Properties
This section provides a comparative analysis of the anticipated properties of MOFs synthesized with this compound against those synthesized with two well-characterized linkers: Benzene-1,3,5-tricarboxylic acid (BTC), a common rigid tricarboxylic acid linker, and Benzophenone-4,4'-dicarboxylic acid, a dicarboxylic acid linker featuring the same benzophenone core.
| Property | This compound (Hypothetical) | Benzene-1,3,5-tricarboxylic acid (BTC) | Benzophenone-4,4'-dicarboxylic acid |
| Number of Carboxylate Groups | 3 | 3 | 2 |
| Symmetry | Asymmetric | High (C3h) | High (C2v) |
| Flexibility | Semi-rigid due to ketone group | Rigid | Semi-rigid due to ketone group |
| Expected MOF Connectivity | High (potentially 3-connected or higher) | High (typically 3-connected) | Lower (typically 2-connected) |
| Potential Pore Environment | Polar, due to the ketone group | Non-polar | Polar, due to the ketone group |
| Potential for Chiral MOFs | High, due to asymmetry | Low | Low |
| Potential for High Surface Area | Moderate to High | High | Moderate |
| Potential Thermal Stability | High | High | High |
Experimental Protocols
Hypothetical Synthesis of a Zinc-based MOF using this compound (BP-TC-MOF)
Materials:
-
This compound
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Zinc Nitrate Hexahydrate (0.15 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature at a rate of 5°C/min.
-
Colorless crystals should be observed at the bottom of the vial.
-
Carefully decant the DMF and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 150°C for 12 hours to remove any residual solvent.
Characterization Methods
The synthesized BP-TC-MOF would then be characterized using a suite of standard techniques to determine its properties:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Visualizing the MOF Synthesis and Comparison Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the MOF synthesis process and the comparative analysis presented in this guide.
Caption: A generalized workflow for the solvothermal synthesis of a MOF.
Caption: Logical comparison of key structural features of different linkers.
Conclusion
While experimental data for MOFs synthesized with this compound is currently lacking in published literature, a theoretical analysis of its structure suggests it is a promising candidate for the synthesis of novel MOFs with potentially high stability, polarity, and complex topologies. Its asymmetry may be particularly interesting for the development of chiral MOFs for enantioselective applications. The provided hypothetical synthesis protocol and comparative framework offer a starting point for researchers to explore the potential of this and other underutilized linkers in the design of new functional materials. Further experimental investigation is necessary to validate these hypotheses and fully elucidate the properties of MOFs derived from this intriguing linker.
References
A Comparative Guide to HPLC and UPLC Methods for the Quantification of Benzophenone-2,4,5-tricarboxylic Acid
In the realm of pharmaceutical development and materials science, the accurate quantification of chemical compounds is paramount. Benzophenone-2,4,5-tricarboxylic acid, a key intermediate in the synthesis of high-performance polymers and photoactive materials, requires precise analytical methods to ensure quality and consistency.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of this analyte, offering detailed experimental protocols and performance data to aid researchers in selecting the appropriate technique for their needs.
HPLC vs. UPLC: A Technological Overview
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of analytical chemistry, valued for its robustness and versatility in separating and quantifying compounds in complex mixtures.[2] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, typically with particle sizes of 3-5 µm.[2]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm).[2] This innovation allows for more efficient separations, leading to several key advantages over traditional HPLC. To accommodate these smaller particles, UPLC systems are engineered to operate at much higher pressures.[3]
The primary distinctions and advantages of UPLC over HPLC include:
-
Faster Analysis: UPLC methods can be up to ten times faster than HPLC, significantly increasing sample throughput.[4]
-
Improved Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting compounds.[3][4]
-
Enhanced Sensitivity: Narrower peaks result in greater sensitivity, which is crucial for detecting and quantifying low-level analytes.[2][3]
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[2]
While UPLC offers superior performance, HPLC remains a reliable and cost-effective choice for many applications, particularly when ultra-high throughput is not a primary requirement.[4]
Experimental Protocols
The following sections detail hypothetical, yet representative, experimental protocols for the quantification of this compound using both HPLC and UPLC systems. These protocols are based on established methods for the separation of aromatic carboxylic acids.[1][4][5]
Hypothetical HPLC Method Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Run Time: 10 minutes.
Hypothetical UPLC Method Protocol
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection: PDA detection at 254 nm.
-
Run Time: 2.5 minutes.
Method Validation and Performance Data
Analytical method validation is essential to ensure that a method is suitable for its intended purpose.[6][7][8] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][6] The following tables summarize the expected performance data from the validation of the hypothetical HPLC and UPLC methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9995 |
| Number of Calibration Points | 6 | 6 |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | UPLC Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 1.2% |
RSD: Relative Standard Deviation
Table 3: Sensitivity and Run Time
| Parameter | HPLC Method | UPLC Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Analysis Run Time | 10 minutes | 2.5 minutes |
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The diagram below illustrates the typical stages involved in this process.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
Comparative analysis of the luminescent properties of MOFs based on different benzophenone isomers.
Unraveling the Luminescent Landscape of Benzophenone Isomer-Based MOFs: A Comparative Guide
A detailed comparative analysis of the luminescent properties of Metal-Organic Frameworks (MOFs) synthesized from different benzophenone dicarboxylic acid isomers reveals the profound impact of ligand geometry on the photophysical characteristics of these advanced materials. While direct, side-by-side comparative studies are nascent, this guide synthesizes available data and theoretical principles to offer insights for researchers, scientists, and professionals in drug development.
The positional isomerism of the carboxylate groups on the benzophenone backbone dictates the coordination environment and the resulting topology of the MOF, which in turn influences the electronic properties and luminescent behavior. This guide will explore the synthesis, characterization, and luminescent properties of MOFs based on 2,2'-, 3,3'-, and 4,4'-dicarboxybenzophenone, providing a framework for understanding and designing novel luminescent materials.
Comparative Luminescent Properties
The luminescent properties of MOFs, such as quantum yield, emission wavelength, and lifetime, are intrinsically linked to the nature of the organic linker and the metal node. In benzophenone-based MOFs, the luminescence typically originates from the organic linker, with the metal ion playing a role in modulating these properties. The rigidity of the MOF structure often enhances the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways.[1]
| Property | MOF based on 2,2'-dicarboxybenzophenone (Hypothetical) | MOF based on 3,3'-dicarboxybenzophenone (Hypothetical) | MOF based on 4,4'-dicarboxybenzophenone (Hypothetical) |
| Metal Node | Zn(II) | Zn(II) | Zn(II) |
| Excitation Wavelength (nm) | ~350 | ~355 | ~360 |
| Emission Wavelength (nm) | ~430 (blue-shifted) | ~450 | ~465 (red-shifted) |
| Quantum Yield (%) | Moderate | Lower | Higher |
| Luminescence Lifetime (ns) | Shorter | Intermediate | Longer |
| Theoretical Rationale | The twisted conformation due to steric hindrance from the 2,2'-substitution may lead to a less planar structure, resulting in a blue-shift in emission and potentially lower quantum yield due to increased vibrational modes. | The meta-substitution allows for a more varied and potentially less symmetric coordination environment, which could introduce non-radiative decay pathways, leading to a lower quantum yield. | The linear and symmetric nature of the 4,4'-isomer often leads to more ordered and rigid framework structures. This rigidity minimizes non-radiative decay, resulting in a higher quantum yield and a longer luminescence lifetime. The extended conjugation in a more planar framework could also contribute to a red-shifted emission. |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on general principles of MOF luminescence. Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these materials.
Synthesis of a Zn-MOF with 4,4'-dicarboxybenzophenone (A Representative Protocol)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-dicarboxybenzophenone (H₂-4,4'-dcbp)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol) and H₂-4,4'-dcbp (0.1 mmol) is dissolved in a solvent mixture of DMF (8 mL) and ethanol (2 mL) in a 20 mL glass vial.
-
The vial is sealed and heated in an oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless crystals are formed.
-
The crystals are washed with fresh DMF and ethanol and then dried under vacuum.
This protocol can be adapted for other isomers, though solvent systems and reaction conditions may need to be optimized.
Characterization of Luminescent Properties
Photoluminescence Spectroscopy:
-
Solid-state photoluminescence spectra are recorded on a fluorescence spectrophotometer at room temperature.
-
The excitation and emission spectra are collected. The excitation wavelength for emission scans and the emission wavelength for excitation scans are optimized based on the initial spectral surveys.
Quantum Yield Measurement:
-
The absolute photoluminescence quantum yield is measured using an integrating sphere coupled to the fluorescence spectrophotometer.
-
A powdered sample of the MOF is placed in a quartz sample holder within the integrating sphere.
Luminescence Lifetime Measurement:
-
Luminescence decay curves are recorded using a time-correlated single-photon counting (TCSPC) system.
-
The sample is excited by a pulsed laser diode, and the decay of the emission intensity is monitored over time.
Visualizing the Process: From Ligand to Luminescent MOF
The following diagrams illustrate the conceptual workflow for the synthesis and analysis of these luminescent MOFs.
Caption: Workflow from ligand selection to comparative analysis.
Signaling Pathway of Luminescence in Benzophenone-Based MOFs
The luminescence in these MOFs is primarily a ligand-centered phenomenon. The following diagram illustrates the energy transfer process.
Caption: Simplified Jablonski diagram for ligand-centered luminescence.
Conclusion
The isomeric form of benzophenone dicarboxylic acid linkers is a critical design parameter in the development of luminescent MOFs. The spatial arrangement of the coordinating groups directly influences the framework's structure, rigidity, and the electronic interactions between the organic linkers. While more direct comparative research is needed, the principles outlined in this guide provide a solid foundation for predicting and understanding how isomerism can be used to tune the photophysical properties of these promising materials for applications in sensing, bio-imaging, and solid-state lighting.
References
Thermal degradation analysis and comparison of polymers synthesized with and without Benzophenone-2,4,5-tricarboxylic Acid.
A detailed examination of the thermal stability of polymers reveals that the incorporation of a benzophenone moiety, such as in polymers synthesized with benzophenone-2,4,5-tricarboxylic acid derivatives, significantly influences their degradation behavior. This guide provides a comparative analysis of the thermal properties of polymers synthesized with and without this functional group, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The inclusion of rigid aromatic structures with ketone linkages, as found in benzophenone derivatives, generally enhances the thermal stability of polymers. This is attributed to the high bond dissociation energies of the aromatic C-C and C-H bonds, as well as the resonance stabilization afforded by the aromatic rings. The ketone group can also introduce a degree of polarity and potential for cross-linking reactions at elevated temperatures, further contributing to the material's resilience to heat.
To illustrate this comparison, we will focus on aromatic polyimides, a class of high-performance polymers known for their exceptional thermal stability. We will compare polyimides synthesized using 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), which contains the benzophenone structure, with those synthesized using pyromellitic dianhydride (PMDA), which lacks the ketone linkage. This comparison will serve as a representative model for understanding the influence of the benzophenone moiety on thermal degradation.
Comparative Thermal Stability Data
The thermal properties of polymers are typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about glass transition temperatures (Tg) and melting points (Tm).
The following table summarizes typical thermal data for polyimides derived from BTDA and PMDA with a common diamine, 4,4'-oxydianiline (ODA).
| Property | Polyimide (BTDA-ODA) | Polyimide (PMDA-ODA) | Reference |
| Glass Transition Temperature (Tg) | ~260-280 °C | ~380-410 °C | [1] |
| 5% Weight Loss Temperature (TGA) | ~500-550 °C in N₂ | ~550-600 °C in N₂ | [2] |
| 10% Weight Loss Temperature (TGA) | ~530-580 °C in N₂ | ~580-630 °C in N₂ | [3][4] |
| Char Yield at 800 °C (TGA in N₂) | ~55-65% | ~60-70% | [4] |
Analysis of Thermal Data:
While both types of polyimides exhibit excellent thermal stability, the PMDA-based polyimide generally shows a higher glass transition temperature and slightly higher decomposition temperatures. This is attributed to the more rigid and planar structure of the pyromellitic dianhydride unit compared to the kinked structure introduced by the carbonyl group in BTDA. The increased rigidity in PMDA-ODA leads to stronger intermolecular interactions and a more stable polymer backbone at high temperatures.
However, the presence of the benzophenone group in BTDA-ODA can influence the degradation mechanism. The ketone group can act as a photo-initiator, which is more relevant for photodegradation but can also play a role in thermal-oxidative degradation pathways.[5] In an inert atmosphere, the degradation of both polyimides proceeds through the cleavage of imide rings and ether linkages.
Experimental Protocols
Synthesis of Poly(amic acid) and Polyimide Film (General Procedure)
A two-step polymerization process is commonly employed for the synthesis of polyimides.[6]
Step 1: Poly(amic acid) Synthesis
-
An aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
A stoichiometric amount of an aromatic tetracarboxylic dianhydride (e.g., BTDA or PMDA) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction mixture is stirred for several hours (typically 8-24 hours) at room temperature to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then heated in a programmed oven under a nitrogen atmosphere. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C for 1 hour at each temperature to effect the cyclodehydration of the poly(amic acid) to the corresponding polyimide.[7]
-
After cooling to room temperature, the resulting polyimide film is peeled from the glass substrate.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer. A small sample (5-10 mg) of the polyimide film is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[3][7] The weight loss as a function of temperature is recorded.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg). A small sample (5-10 mg) is sealed in an aluminum pan and heated at a specific rate (e.g., 10°C/min) over a defined temperature range.[7] The change in heat flow is measured to identify the Tg.
Visualizing the Synthesis and Degradation Pathways
The following diagrams illustrate the generalized synthesis process for polyimides and a simplified representation of the logical relationship in their thermal degradation.
Generalized workflow for the synthesis of polyimide films.
Logical relationship of benzophenone presence to thermal properties.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Benzophenone-2,4,5-tricarboxylic Acid (BPTA) against other common UV absorbers. Due to the limited availability of direct comparative studies on BPTA, this guide synthesizes available data on its properties and contrasts them with well-characterized alternatives. Detailed experimental protocols are provided to enable researchers to conduct their own performance evaluations.
Introduction to Benzophenone UV Absorbers
Benzophenone and its derivatives are a class of organic compounds widely used as UV absorbers in sunscreens, plastics, and various industrial applications.[1][2] Their primary function is to absorb harmful UV radiation and dissipate it as harmless heat, thus protecting materials and formulations from photodegradation.[1] The core structure consists of a diphenyl ketone, and various substitutions on the phenyl rings can be made to modulate the UV absorption properties, photostability, and thermal stability.[3]
This compound (BPTA) is a derivative noted for its high thermal stability, a property attributed to its carboxylic acid functionalities which can enhance cross-linking and durability in polymer matrices. While specific performance data is scarce in publicly available literature, its application in high-performance polymers suggests robust characteristics.
Performance Benchmarking: BPTA vs. Common UV Absorbers
A direct quantitative comparison of BPTA with other UV absorbers is challenging due to the lack of published, peer-reviewed data. However, based on its chemical structure and known applications, a qualitative comparison can be drawn. One study has suggested that BPTA exhibits superior UV absorption capabilities compared to traditional filters like oxybenzone, though the specific data was not provided.
For a comprehensive evaluation, this guide presents a comparative framework using common, well-characterized benzophenone derivatives and other UV absorbers. Researchers can use the provided experimental protocols to generate data for BPTA and conduct a direct comparison.
Table 1: Comparison of Properties of Selected UV Absorbers
| Property | This compound (BPTA) | Benzophenone-3 (Oxybenzone) | Avobenzone | Octocrylene |
| Chemical Structure | Benzophenone with three carboxylic acid groups | 2-hydroxy-4-methoxybenzophenone | 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione | 2-ethylhexyl 2-cyano-3,3-diphenylacrylate |
| Primary UV Absorption Range | UVA and UVB (inferred) | UVB and short-wave UVA (UVA-2) | Long-wave UVA (UVA-1) | UVB and short-wave UVA (UVA-2) |
| Photostability | Expected to be high due to its use in stable polymers, but specific data is unavailable. | Moderate; can degrade upon UV exposure, but can be stabilized with other filters like octocrylene. | Low; highly susceptible to photodegradation, often stabilized with octocrylene or other photostabilizers. | High; often used to photostabilize other UV absorbers like avobenzone. |
| Thermal Stability | High; used in the synthesis of high-performance polymers.[1] | Good. | Moderate. | High. |
| Solubility | Soluble in methanol. | Soluble in oils and organic solvents. | Oil-soluble. | Oil-soluble. |
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments used to evaluate the performance of UV absorbers.
UV-Visible Spectroscopy for Absorption Spectrum Analysis
This protocol determines the wavelength range of UV absorption and the molar absorptivity of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., ethanol, cyclohexane). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution from 200 nm to 400 nm.
-
-
Data Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Photostability Testing
This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.
Methodology:
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent or formulate it into a simple emulsion.
-
Sample Application: Apply a thin, uniform film of the sample onto a quartz plate.
-
Initial Measurement: Measure the initial UV absorption spectrum of the sample on the quartz plate using a UV-Visible spectrophotometer with a solid sample holder.
-
UV Exposure: Irradiate the sample with a solar simulator or a UV lamp with a defined spectral output for a specified duration.
-
Post-Exposure Measurement: Measure the UV absorption spectrum of the irradiated sample at various time intervals.
-
Data Analysis: Compare the absorption spectra before and after irradiation. The percentage of degradation can be calculated by the decrease in absorbance at the λmax. A photostability curve can be generated by plotting the percentage of remaining absorbance against the irradiation time.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This protocol determines the thermal stability of the UV absorber by measuring its weight change as a function of temperature.
Methodology:
-
Instrumentation: Use a thermogravimetric analyzer (TGA).
-
Sample Preparation: Place a small amount of the UV absorber (typically 5-10 mg) into a TGA sample pan.
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Potential Signaling Pathways Affected by Benzophenone UV Absorbers
Some benzophenones have been reported to induce apoptosis (programmed cell death) in certain cell lines. This can occur through the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspase cascades.
Conclusion
This compound holds promise as a high-performance UV absorber, particularly due to its inherent thermal stability. However, a comprehensive understanding of its performance relative to other commercially available UV filters requires direct, quantitative experimental data. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to generate this critical data. Further research into the photostability, UV absorption spectrum, and potential biological interactions of BPTA is essential to fully characterize its efficacy and safety for various applications.
References
Cross-Validation of Experimental Results for Benzophenone-2,4,5-tricarboxylic Acid with Theoretical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating experimental results of Benzophenone-2,4,5-tricarboxylic Acid (BPTCA) with theoretical models. Due to the limited availability of published experimental bioactivity data for BPTCA, this document presents a hypothetical case study to illustrate the cross-validation process. This approach is designed to serve as a methodological guide for researchers interested in evaluating the biological potential of BPTCA and similar compounds.
Introduction to this compound (BPTCA)
Hypothetical Experimental Analysis of BPTCA as a Kinase Inhibitor
To illustrate the cross-validation process, we propose a hypothetical study investigating BPTCA as an inhibitor of a hypothetical protein kinase, "Kinase-X."
Experimental Protocol: Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BPTCA against Kinase-X.
Materials:
-
This compound (BPTCA)
-
Recombinant Human Kinase-X
-
ATP (Adenosine triphosphate)
-
Peptide substrate (specific for Kinase-X)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of BPTCA in DMSO. Create a series of dilutions in the kinase assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the BPTCA dilution (or DMSO as a vehicle control).
-
Add 5 µL of a solution containing the peptide substrate and ATP to each well.
-
Initiate the kinase reaction by adding 10 µL of the Kinase-X enzyme solution.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. The IC₅₀ value (the concentration of BPTCA that inhibits 50% of the kinase activity) is determined by fitting the dose-response data to a sigmoidal curve using graphing software.
Hypothetical Experimental Data
The following table summarizes the hypothetical results of the kinase inhibition assay.
| BPTCA Concentration (µM) | % Kinase-X Inhibition |
| 0.01 | 2.5 |
| 0.1 | 10.2 |
| 1 | 48.9 |
| 10 | 90.1 |
| 100 | 98.5 |
| IC₅₀ | 1.05 µM |
Theoretical Modeling and Cross-Validation
Theoretical models can be employed to predict and rationalize the experimental findings. In this section, we outline two common computational approaches: molecular docking and Density Functional Theory (DFT).
Theoretical Approach 1: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of BPTCA to the active site of Kinase-X.
Methodology:
-
Protein and Ligand Preparation: Obtain the 3D structure of Kinase-X (a hypothetical crystal structure would be used). Prepare the BPTCA structure by generating a 3D conformation and assigning appropriate charges.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock BPTCA into the ATP-binding site of Kinase-X.
-
Analysis: Analyze the predicted binding poses of BPTCA. The pose with the lowest binding energy is considered the most likely. The binding energy can be used as a qualitative indicator of binding affinity.
Hypothetical Cross-Validation:
The molecular docking results would be considered to cross-validate the experimental data if:
-
The predicted binding energy is in a range typical for inhibitors with µM activity.
-
The docking pose shows that BPTCA forms key interactions (e.g., hydrogen bonds with hinge residues) that are known to be important for the inhibition of kinases. The three carboxylic acid groups of BPTCA would be expected to form multiple hydrogen bonds within the active site.
Theoretical Approach 2: Density Functional Theory (DFT)
Objective: To calculate the electronic properties of BPTCA that may influence its reactivity and binding.
Methodology:
-
Quantum Chemical Calculations: Perform DFT calculations using a suitable level of theory (e.g., B3LYP/6-31G*) to optimize the geometry of BPTCA and calculate properties such as:
-
HOMO-LUMO gap: To assess the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are likely to be involved in interactions with the protein.
-
Hypothetical Cross-Validation:
The DFT results would provide a deeper understanding of the experimental observations by:
-
Confirming the stability of the BPTCA molecule.
-
The MEP map would be expected to show negative potential around the carboxylic acid groups, supporting their role in forming hydrogen bonds with the protein, as predicted by molecular docking.
Visualizations
The following diagrams illustrate the workflows and conceptual relationships described in this guide.
Caption: Experimental workflow for the determination of the IC₅₀ value of BPTCA against Kinase-X.
Caption: Logical relationship for the cross-validation of experimental data with theoretical models.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, approach for the cross-validation of experimental data for this compound with theoretical models. By combining in vitro experimental assays with in silico methods like molecular docking and DFT, researchers can gain a more complete understanding of the structure-activity relationships of BPTCA and its potential as a therapeutic agent. This integrated approach is crucial for modern drug discovery and development, enabling more rational and efficient design of novel drug candidates.
Safety Operating Guide
Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzophenone-2,4,5-tricarboxylic Acid (CAS No. 135989-69-4). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of all personnel.
Hazard and Exposure Data
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following table summarizes the known hazards and general protective measures. The recommendations are based on information from suppliers and general safety principles for aromatic carboxylic acids.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2] |
| Signal Word | Warning | [2] |
| Physical Form | White to Almost white powder to crystal. | [3] |
| Permissible Exposure Limit (PEL) | Data not available | N/A |
| Threshold Limit Value (TLV) | Data not available | N/A |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | N/A |
| Glove Breakthrough Time | Data not available for this specific compound. Select gloves resistant to organic acids and ketones. | N/A |
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Operational Plan
This section provides step-by-step guidance for the safe handling of this compound in a laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (135989-69-4), and hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Pre-Experiment Checklist:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary PPE as outlined in the workflow diagram.
-
-
Donning PPE:
-
Wear a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or punctures before use.
-
-
Procedure:
-
Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]
-
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material into a labeled container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
If eye irritation persists, seek medical attention.[2]
-
Disposal Plan
Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Label the container as "Hazardous Waste" and include the chemical name.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.
-
-
Solutions:
-
Collect solutions containing this compound in a labeled container for liquid organic acid waste.
-
Do not pour solutions down the drain.[4]
-
-
Disposal Method:
-
The primary recommended disposal method for this type of organic compound is incineration by a licensed waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
